1-Vinyl-1H-pyrazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSLZFDVLMBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653233 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864723-38-6 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of pyrazole and vinyl group chemistry to present its core chemical properties, plausible synthetic routes, and expected reactivity. This guide is intended to serve as a foundational resource for researchers interested in leveraging this versatile scaffold.
Introduction: A Molecule of Untapped Potential
This compound (CAS No. 864723-38-6) is a unique molecular entity that combines the pharmacologically significant pyrazole nucleus with two highly reactive functional groups: a vinyl group at the N1 position and a carbaldehyde at the C4 position.[] The pyrazole ring is a well-established pharmacophore found in a wide array of approved drugs, valued for its metabolic stability and diverse biological activities.[2] The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, while the vinyl group offers opportunities for polymerization and various addition reactions. This combination makes this compound a promising building block for the synthesis of novel therapeutic agents and advanced materials.[3][4]
Physicochemical Properties: An Educated Estimation
| Property | Expected Value / Characteristic | Rationale |
| Molecular Formula | C₆H₆N₂O | Confirmed by chemical suppliers.[] |
| Molecular Weight | 122.12 g/mol | Calculated from the molecular formula.[] |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar pyrazole-4-carbaldehydes. |
| Melting Point | Expected to be a low-melting solid | The introduction of the vinyl group may lower the melting point compared to the parent 1H-pyrazole-4-carbaldehyde. |
| Boiling Point | Expected to be higher than related non-functionalized pyrazoles | The presence of the polar aldehyde group will increase intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | The pyrazole and aldehyde moieties contribute to some polarity, while the overall small size and hydrocarbon character of the vinyl group suggest solubility in solvents like chloroform, methanol, and DMSO.[6] |
| Stability | Good shelf-life under inert atmosphere; sensitive to oxidation. | Vinylpyrazoles are known for their good stability and low tendency to undergo spontaneous polymerization.[7] However, the aldehyde group is susceptible to oxidation in the presence of air and light.[8] |
Synthesis of this compound: Plausible Strategies
Strategy A: Vilsmeier-Haack Formylation of 1-Vinyl-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic rings, including pyrazoles.[9] This approach would involve the synthesis of the 1-vinyl-1H-pyrazole precursor followed by formylation at the C4 position.
Caption: Synthetic Strategy A: Vilsmeier-Haack Formylation.
Generalized Experimental Protocol:
-
Synthesis of 1-Vinyl-1H-pyrazole: The N-vinylation of pyrazole can be achieved through several methods, including direct reaction with acetylene under pressure and high temperature, or via a two-step process involving reaction with a 2-haloethane followed by dehydrohalogenation.[7][10]
-
Vilsmeier-Haack Formylation: To a solution of 1-vinyl-1H-pyrazole in an anhydrous solvent such as DMF, the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a controlled low temperature.[9]
-
Reaction Progression and Work-up: The reaction mixture is stirred, and the temperature is gradually increased. Progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base.
-
Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.[7] The reaction temperature is carefully controlled to prevent side reactions and decomposition.
Strategy B: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
An alternative approach involves the direct N-vinylation of the commercially available 1H-pyrazole-4-carbaldehyde. This method avoids the potentially harsh conditions of the Vilsmeier-Haack reaction on the vinylpyrazole substrate.
Caption: Synthetic Strategy B: N-Vinylation.
Generalized Experimental Protocol:
-
Deprotonation: 1H-pyrazole-4-carbaldehyde is treated with a suitable base (e.g., NaH, KOH) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the pyrazolide anion.
-
Vinylation: A vinylating agent, such as a vinyl halide (e.g., vinyl bromide) or by bubbling acetylene gas through the solution, is introduced.[11][12] The reaction may require elevated temperatures or the use of a catalyst.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques as described in Strategy A.
Causality Behind Experimental Choices: The choice of base and solvent is crucial for efficient deprotonation without promoting side reactions of the aldehyde group. The selection of the vinylating agent and reaction conditions will depend on the desired reactivity and scalability.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyrazole ring, the N-vinyl group, and the C4-carbaldehyde.
Caption: Reactivity Map of this compound.
Reactions of the Vinyl Group
-
Polymerization: While vinylpyrazoles have a lower tendency to polymerize spontaneously compared to other vinyl monomers, they can undergo radical polymerization to form polyvinylpyrazoles, which have applications in various fields.[3]
-
Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions, such as hydrohalogenation, which typically follows Markovnikov's rule.[7]
-
Cycloaddition Reactions: Vinylpyrazoles are generally reluctant to act as dienes in [4+2] Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring.[7] However, [2+2] cycloadditions with electron-deficient alkenes are possible.[7]
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-vinyl-1H-pyrazole-4-carboxylic acid) using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding alcohol ( (1-vinyl-1H-pyrazol-4-yl)methanol).
-
Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in reactions such as the Knoevenagel condensation.[13]
-
Wittig Reaction: The Wittig reaction provides a pathway to extend the carbon chain and form a new double bond at the C4 position.[13]
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound have not been extensively documented, its structure suggests significant potential in several areas:
-
Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of novel pyrazole-containing compounds for screening against various biological targets. The pyrazole core is associated with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14]
-
Materials Science: The presence of the polymerizable vinyl group opens up possibilities for the development of novel polymers with tailored properties. These materials could find applications as functional coatings, membranes, or in electronic devices.
Conclusion
This compound represents a promising yet underexplored scaffold for chemical synthesis. Its unique combination of a stable heterocyclic core and two reactive functional groups offers a multitude of possibilities for the creation of complex and valuable molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to stimulate further research and unlock the full potential of this versatile compound.
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Introduction: The Strategic Value of a Bifunctional Pyrazole
An In-Depth Technical Guide to 1-Vinyl-1H-pyrazole-4-carbaldehyde (CAS 864723-38-6): A Versatile Heterocyclic Building Block
The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] Its presence is integral to a multitude of approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[2] this compound (CAS 864723-38-6) emerges as a particularly valuable derivative of this core structure. It is a bifunctional building block, featuring a reactive aldehyde group at the C4-position and a polymerizable vinyl group at the N1-position. This unique combination of functionalities provides a versatile platform for the synthesis of complex molecular architectures, making it a compound of significant interest to researchers in drug discovery, materials science, and synthetic organic chemistry.[3][4] This guide offers a comprehensive technical overview of its synthesis, reactivity, and applications, providing field-proven insights for its effective utilization.
Physicochemical and Spectroscopic Profile
A precise understanding of the molecule's fundamental properties is paramount for its application in synthesis and analysis.
Core Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 864723-38-6 | [5] |
| Molecular Formula | C₆H₆N₂O | [5] |
| Molecular Weight | 122.12 g/mol | [5] |
| Appearance | Off-White to Pale Yellow Solid (Predicted) | [6] |
| SMILES | O=CC1=CN(C=C1)C=C |
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic signatures, essential for reaction monitoring and quality control.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8-10.2 ppm (s, 1H) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[7] |
| Pyrazole Protons (C3-H, C5-H) | δ 7.8-8.5 ppm (s, 2H) | Protons on the aromatic pyrazole ring appear in the downfield region. | |
| Vinyl Proton (-N-CH=) | δ 7.0-7.5 ppm (dd, 1H) | The proton on the nitrogen-adjacent carbon of the vinyl group is split by the two geminal protons. | |
| Vinyl Protons (=CH₂) | δ 5.0-6.0 ppm (m, 2H) | The terminal vinyl protons appear further upfield and exhibit complex splitting (geminal and cis/trans coupling). | |
| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 185-195 ppm | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
| Aromatic/Vinyl Carbons | δ 110-150 ppm | Carbons of the pyrazole ring and the vinyl group appear in this range. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680-1710 cm⁻¹ (Strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[8] |
| C-H Stretch (Aldehyde) | 2700-2850 cm⁻¹ (Medium) | Two distinct medium bands are typically observed for the aldehyde C-H stretch.[8] | |
| C=C Stretch (Vinyl & Ring) | 1500-1650 cm⁻¹ (Variable) | Stretching vibrations for the vinyl group and the pyrazole ring. | |
| N-H Stretch | Absent | The absence of a band around 3200-3400 cm⁻¹ confirms N1-substitution. |
Synthetic Strategies: A Plausible and Efficient Route
The synthesis of this compound is not commonly detailed in literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the pyrazole core. The most efficient strategy involves a two-step sequence: formylation of the pyrazole ring followed by N-vinylation.
Caption: Proposed synthetic workflow for this compound.
Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group onto electron-rich heterocyclic rings.[9][10] The reaction of 1H-pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) selectively installs the aldehyde at the C4-position due to the electronic properties of the pyrazole ring.[11]
Step 2: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
With the aldehyde in place, the final step is the introduction of the vinyl group at the N1-position. A common method for N-vinylation of azoles involves reaction with vinyl acetate, often in the presence of a palladium or mercury catalyst.[3] This reaction provides the target molecule with good yield and selectivity.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
Part A: Synthesis of 1H-Pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1H-pyrazole (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.[10]
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium bicarbonate until pH 7-8.
-
Isolation: The product, 1H-pyrazole-4-carbaldehyde, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.[6]
Part B: Synthesis of this compound
-
Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq.) in vinyl acetate (used as both reagent and solvent), add a catalytic amount of a suitable catalyst (e.g., palladium(II) acetate with a ligand).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[3]
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess vinyl acetate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct and versatile reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.
Caption: Reactivity map illustrating key transformations of the aldehyde and vinyl groups.
Reactions at the Aldehyde Functionality
The aldehyde group is a highly versatile handle for introducing a wide array of molecular fragments.[12]
-
Oxidation: Can be easily oxidized to the corresponding 1-vinyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents. This acid can then be converted to esters, amides, or other acid derivatives.[12]
-
Reduction: Selective reduction, typically with sodium borohydride, yields the primary alcohol, (1-vinyl-1H-pyrazol-4-yl)methanol, another useful synthetic intermediate.
-
Reductive Amination: This powerful reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.[4]
-
Carbon-Carbon Bond Formation: It readily participates in Wittig-type reactions to form alkenes and condensation reactions (e.g., Claisen-Schmidt) with ketones to form chalcone-like structures, which are themselves important pharmacophores.[13][14] It can also react with amines to form Schiff bases.[4]
Reactions Involving the Vinyl Group
The N-vinyl group offers opportunities for cycloaddition and polymerization reactions.
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex fused-ring systems.[3]
-
Polymerization: Vinylpyrazoles can undergo polymerization, suggesting potential applications in materials science for creating functional polymers.[3]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
A paramount application of pyrazole-4-carbaldehyde derivatives is in the synthesis of potent kinase inhibitors.[4] The Janus kinase (JAK) family of enzymes, for example, is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] Several clinically important JAK inhibitors, such as Ruxolitinib and Tofacitinib, are built upon a pyrazolo[3,4-d]pyrimidine core. This compound is a key precursor for accessing this critical scaffold.
The typical synthetic route involves converting the aldehyde to a nitrile, which is a key step for building the fused pyrimidine ring.
Caption: Pathway from this compound to kinase inhibitor scaffolds.
This strategic conversion highlights the compound's role not just as a simple building block, but as a key intermediate in the synthesis of high-value, biologically active molecules. The pyrazole core provides a stable and effective scaffold for orienting substituents to interact with the ATP-binding pocket of kinases.[2][15]
Safety and Handling
While specific toxicity data for this compound is limited, data for the parent compound, 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7), indicates that it should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction, serious eye damage, and respiratory irritation.[16] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]
Conclusion
This compound is a high-potential synthetic intermediate whose value is derived from the strategic placement of two distinct and reactive functional groups on a privileged heterocyclic scaffold. Its utility in providing rapid access to the core structures of important therapeutic agents, particularly kinase inhibitors, underscores its importance in modern drug discovery. The synthetic routes, reactivity profiles, and application frameworks detailed in this guide provide researchers with the necessary technical foundation to leverage this versatile molecule in their synthetic and medicinal chemistry programs.
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Spectroscopic data of 1-Vinyl-1H-pyrazole-4-carbaldehyde (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Profile of 1-Vinyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 864723-38-6, Molecular Formula: C₆H₆N₂O). It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's structural characterization. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive profile. Every protocol and interpretation is grounded in authoritative scientific practice to ensure reliability and utility in a research setting.
Introduction and Molecular Structure Analysis
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a vinyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. This unique combination of functional groups—a conjugated aldehyde, an aromatic azole ring, and a reactive vinyl moiety—makes it an interesting building block in medicinal chemistry and materials science.[1]
Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture. This guide will dissect the predicted spectroscopic signature of the title compound, explaining the causality behind the expected signals and providing field-proven protocols for their acquisition.
Molecular Structure and Atom Labeling
To facilitate a clear discussion, the atoms of this compound are systematically labeled as shown below. This labeling will be used consistently throughout the guide.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, we anticipate distinct signals for each chemically non-equivalent proton and carbon atom.
Workflow for NMR Analysis
The logical process for acquiring and interpreting NMR data is a self-validating system, ensuring that the final structure is consistent with all observed data points.
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
This protocol describes a standard method for obtaining high-quality NMR spectra for a small organic molecule like the title compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.[2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is adequate (typically ~4-5 cm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure suggests six distinct proton signals. The vinyl group protons (Hₐ, Hₑ, Hₓ) form a complex AMX spin system, and the pyrazole protons (H₃, H₅) will appear as singlets due to the lack of adjacent protons.
| Labeled Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| H_ald | 9.9 - 10.1 | s (singlet) | - | 1H | Aldehyde protons are highly deshielded by the anisotropic effect of the C=O bond. |
| H₃ | 8.0 - 8.2 | s (singlet) | - | 1H | Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen and the C4-aldehyde group. |
| H₅ | 7.8 - 8.0 | s (singlet) | - | 1H | Aromatic proton on the pyrazole ring, deshielded by the adjacent N1-vinyl group. |
| Hₓ | 7.2 - 7.4 | dd (doublet of doublets) | Jₐₓ ≈ 15-17, Jₑₓ ≈ 8-10 | 1H | Vinylic proton on the α-carbon, coupled to both cis (Hₑ) and trans (Hₐ) protons. |
| Hₐ | 5.8 - 6.0 | dd (doublet of doublets) | Jₐₓ ≈ 15-17, Jₐₑ ≈ 1-2 | 1H | Vinylic proton trans to Hₓ, showing large trans-coupling and small geminal coupling. |
| Hₑ | 5.3 - 5.5 | dd (doublet of doublets) | Jₑₓ ≈ 8-10, Jₐₑ ≈ 1-2 | 1H | Vinylic proton cis to Hₓ, showing smaller cis-coupling and small geminal coupling. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Six unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Labeled Carbon | Predicted δ (ppm) | Rationale |
| C_ald | 185 - 190 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |
| C₃ | 140 - 145 | Aromatic carbon in the pyrazole ring adjacent to two nitrogen atoms. |
| C₅ | 135 - 140 | Aromatic carbon in the pyrazole ring adjacent to the N1-vinyl group. |
| C_alpha | 130 - 135 | The α-carbon of the vinyl group, attached directly to the pyrazole nitrogen. |
| C₄ | 115 - 120 | The pyrazole carbon bearing the aldehyde group; its shift is influenced by substitution. |
| C_beta | 110 - 115 | The terminal β-carbon of the vinyl group (CH₂). |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-FTIR is a modern, rapid method that requires minimal to no sample preparation.[4]
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4] Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[5]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[4]
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the aldehyde and vinyl groups, as well as the pyrazole ring.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3150 | C-H Stretch | Pyrazole Ring & Vinyl C-H | Aromatic and vinylic C-H stretches typically appear above 3000 cm⁻¹. |
| 2820 - 2850 & 2720 - 2750 | C-H Stretch | Aldehyde (Fermi Doublet) | The aldehydic C-H stretch often appears as a characteristic pair of weak bands. |
| ~1700 | C=O Stretch | Conjugated Aldehyde | The strong carbonyl stretch is shifted to a lower frequency due to conjugation with the pyrazole ring. |
| 1620 - 1640 | C=C Stretch | Vinyl Group | The stretching vibration of the vinyl C=C double bond. |
| 1500 - 1580 | C=C / C=N Stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |
| 910 - 990 | C-H Bend | Vinyl Group | Out-of-plane bending (wagging) vibrations of the vinyl C-H bonds are characteristic. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, producing an intact molecular ion.[6][7]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle in the ESI source. This disperses the liquid into a fine spray of charged droplets.[8]
-
Desolvation: A heated drying gas (nitrogen) evaporates the solvent from the droplets, leading to the formation of gas-phase ions.[7]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Predicted Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₆H₆N₂O | - |
| Exact Mass | 122.04801 | Calculated for C₆H₆N₂O. High-resolution MS should measure this value with ppm accuracy. |
| Molecular Ion (M+H)⁺ | m/z 123.05529 | In positive ion ESI mode, the molecule will be protonated, resulting in a peak at [M+H]⁺. |
| Key Fragments | m/z 95 ([M+H - CO]⁺) | A common fragmentation pathway for aldehydes is the neutral loss of carbon monoxide (28 Da). |
| m/z 96 ([M+H - HCN]⁺) | Fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide (27 Da). |
Summary and Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the spectroscopic data of this compound, grounded in established scientific principles. The provided protocols represent standard, validated methods for data acquisition, ensuring that researchers can confidently proceed with experimental work. The combination of the predicted aldehyde, vinyl, and pyrazole signals creates a unique spectroscopic fingerprint that, when observed experimentally, will serve as definitive proof of structure.
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available from: [Link]
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The 1H-NMR experiment. Chemistry LibreTexts. Available from: [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. Available from: [Link]
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Attenuated Total Reflectance (ATR). University of York. Available from: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC, National Institutes of Health. Available from: [Link]
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Attenuated total reflectance. Wikipedia. Available from: [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, National Institutes of Health. Available from: [Link]
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Attenuated Total Reflectance (ATR-FTIR) Analysis. Covalent Metrology. Available from: [Link]
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A Technical Guide to the Synthesis and Characterization of 1-Vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Vinyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring both a reactive vinyl group and a formyl functional group on a stable pyrazole core, makes it a valuable precursor for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and step-by-step protocols to support researchers in its effective utilization.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds that have garnered immense interest due to their wide-ranging applications in medicine, agriculture, and catalysis.[1] The introduction of a formyl group at the C-4 position, creating pyrazole-4-carbaldehydes, provides a key synthetic handle for further molecular elaboration. These aldehydes are crucial intermediates for producing a variety of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[3][4][5] The further addition of a vinyl group at the N-1 position enhances the molecule's utility, allowing for participation in polymerization and cycloaddition reactions.[1] This guide focuses on the practical synthesis and rigorous characterization of this compound, a key intermediate for advanced drug discovery and development programs.
Synthetic Approach
The most common and efficient pathway to synthesize this compound involves a two-step process:
-
Formylation: Introduction of a formyl (-CHO) group onto the pyrazole ring, typically at the C-4 position, using the Vilsmeier-Haack reaction.[6][7][8]
-
Vinylation: Addition of a vinyl group to the N-1 position of the pyrazole ring.[1]
This strategic approach allows for the regioselective construction of the target molecule from readily available starting materials.
Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds.[6][7] The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9]
Mechanism Insight: The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring. The electron-rich nature of the pyrazole directs the substitution preferentially to the C-4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]
Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.[9] Maintain the temperature below 5 °C throughout the addition. This reaction is exothermic and moisture-sensitive.[9] Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1H-Pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.[7][10] Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[9]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-pyrazole-4-carbaldehyde as a solid.
Step 2: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
The introduction of the vinyl group at the N-1 position can be achieved through several methods. A common approach involves the reaction with vinyl acetate in the presence of a catalyst.[1]
Mechanism Insight: This reaction typically proceeds via a transition-metal catalyzed process. For instance, using a mercury(II) catalyst, vinyl acetate can act as a vinyl group donor. The pyrazole nitrogen attacks the activated vinyl species, leading to the formation of the N-vinyl bond and the elimination of acetic acid.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 1H-pyrazole-4-carbaldehyde (1.0 equivalent) in vinyl acetate, which acts as both the reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as mercuric(II) acetate and a drop of sulfuric acid to generate the active mercuric(II) sulfate catalyst in situ.[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 1-7 hours, monitoring the reaction by TLC.[1]
-
Work-up: After completion, cool the mixture and filter off any solids. Remove the excess vinyl acetate under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent like dichloromethane and wash with water to remove any remaining catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final product, this compound, can be further purified by column chromatography or recrystallization to achieve high purity.[]
Synthesis and Characterization Workflow
The overall process from starting materials to the fully characterized final product is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
| Property | Value | Source |
| CAS Number | 864723-38-6 | [12] |
| Molecular Formula | C₆H₆N₂O | [12] |
| Molecular Weight | 122.13 g/mol | [12] |
| Appearance | Off-white to yellow solid | [13] |
| Purity | ≥95% | [] |
Spectroscopic Data Interpretation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 9.8-10.1 ppm), the pyrazole ring protons (singlets between 7.8-8.3 ppm), and the vinyl group protons (a set of doublets of doublets in the 5.0-7.5 ppm range), confirming the presence of all key functional groups.[10][14][15] |
| ¹³C NMR | The carbon NMR spectrum should display a characteristic signal for the aldehyde carbonyl carbon (around 183-185 ppm), along with signals for the pyrazole ring carbons and the sp² carbons of the vinyl group.[10] |
| IR Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group (around 1690-1700 cm⁻¹), as well as C=C stretching vibrations for the vinyl group and the pyrazole ring.[10] |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 122. |
Applications in Research and Drug Development
Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of bioactive molecules.[2]
-
Scaffold for Bioactive Molecules: The aldehyde group serves as a versatile handle for constructing more complex structures through reactions like condensation, reductive amination, and Wittig reactions.[5][8] This has led to the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[3][4][16]
-
Precursor for Fused Heterocycles: This compound can be used as a starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, which are of interest in medicinal chemistry.[8]
-
Click Chemistry and Polymer Science: The N-vinyl group allows the molecule to participate in "click" chemistry reactions and radical polymerizations, opening avenues for its use in materials science and bioconjugation.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[17][18]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][19]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.
-
Handling Precautions: Avoid contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[18][19] Avoid dust formation during handling.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]
The reagents used in the synthesis, particularly phosphorus oxychloride, are hazardous. POCl₃ is highly corrosive and reacts violently with water.[9] All steps involving this reagent must be performed under anhydrous conditions and with extreme care.
References
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Gondru, R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
-
Bhat, T. M., et al. (2015). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. Available at: [Link]
-
Rani, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
Pandhurnekar, C. P., et al. (2021). An overview on synthetic approaches and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research. Available at: [Link]
-
Bansal, V., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
ResearchGate. (2017). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]
-
National Center for Biotechnology Information. 1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Available at: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
ResearchGate. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]
-
Rajput, S. S., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
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Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]
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The Ascendant Therapeutic Potential of Vinyl Pyrazole Compounds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs. The introduction of a vinyl substituent to this privileged heterocycle gives rise to the vinyl pyrazole class of compounds, unlocking novel chemical space and biological activities. This technical guide provides an in-depth exploration of the biological activities of vinyl pyrazole compounds, with a focus on their antibacterial, anticancer, and anti-inflammatory potential. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and the key experimental protocols used to elucidate the therapeutic promise of this emerging class of molecules.
Introduction: The Pyrazole Scaffold and the Advent of the Vinyl Moiety
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a "pharmacologically important active scaffold".[1] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[2] This versatility is evidenced by the diverse therapeutic applications of pyrazole-containing drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1]
The incorporation of a vinyl group (-CH=CH2) onto the pyrazole ring introduces a reactive handle and alters the electronic and steric profile of the parent molecule. Vinylpyrazoles, also known as pyrazolyl olefins, are characterized by the presence of this vinyl group at one of the ring positions (N-1, C-3, C-4, or C-5).[3] This functional group not only serves as a versatile building block for more complex molecules but also directly contributes to the biological activity of the compound.[3][4]
Synthetic Strategies for Vinyl Pyrazole Compounds
The synthesis of vinyl pyrazoles can be broadly categorized based on the position of the vinyl group.
Synthesis of N-Vinylpyrazoles (1-Vinylpyrazoles)
Several methods have been developed for the synthesis of 1-vinylpyrazoles:
-
Vinylation with Acetylene: This early method involves the reaction of pyrazoles with acetylene under high pressure.[5]
-
Dehydration of β-hydroxyethyl)pyrazoles: The dehydration of 1-(β-hydroxyethyl)pyrazoles provides a route to 1-vinylpyrazoles.[5]
-
Reaction with Vinyl Acetate: Pyrazoles can be vinylated by reacting with boiling vinyl acetate in the presence of a mercuric(II) sulfate catalyst.[5]
-
Dehydrohalogenation of 1-(2-haloethyl)pyrazoles: The elimination of a hydrogen halide from 1-(2-haloethyl)pyrazoles using a base like potassium hydroxide is a common method.[3]
-
Cracking of geminal bis(1-pyrazolyl)alkanes: Acid-catalyzed thermal cracking of these compounds yields 1-vinylpyrazoles.[5]
Synthesis of C-Vinylpyrazoles (3-, 4-, and 5-Vinylpyrazoles)
The synthesis of C-vinylpyrazoles often involves the construction of the pyrazole ring from precursors already containing the vinyl moiety or a precursor to it. A common strategy is the cyclocondensation reaction between an α,β-unsaturated ketone (a vinyl ketone) and a hydrazine derivative, which initially forms a pyrazoline that can be subsequently oxidized to the corresponding pyrazole.[1]
Antibacterial Activity: Targeting DNA Gyrase
A significant body of research has highlighted the potent antibacterial activity of 5-vinylpyrazole derivatives, particularly their ability to inhibit DNA gyrase.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs like quinolones.[6]
Mechanism of Action: Inhibition of DNA Gyrase
Vinyl pyrazole compounds have been identified as inhibitors of the ATPase activity of DNA gyrase, competing with ATP for binding to the GyrB subunit of the enzyme.[6] This inhibition prevents the supercoiling of DNA, a crucial process for DNA replication and repair, ultimately leading to bacterial cell death.[6]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol outlines the general steps to assess the inhibitory effect of vinyl pyrazole compounds on DNA gyrase activity.
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.
-
Compound Addition: Aliquot the reaction mixture into separate tubes. Add the test vinyl pyrazole compound (dissolved in a suitable solvent like DMSO) to the experimental tubes and the solvent alone to the control tubes.
-
Enzyme Addition: Dilute the E. coli DNA gyrase enzyme in a dilution buffer and add it to all tubes except the negative control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[7]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).[8] An optional step is to treat with proteinase K to remove the enzyme, followed by a chloroform:isoamyl alcohol extraction to purify the DNA.[8]
-
Agarose Gel Electrophoresis: Load the aqueous phase of each reaction onto a 1% agarose gel containing ethidium bromide.[8]
-
Visualization: Run the gel at a constant voltage and visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.
Structure-Activity Relationship (SAR) for Antibacterial Vinyl Pyrazoles
Studies on 5-[(E)-2-arylvinyl]pyrazoles have provided valuable insights into their structure-activity relationships as DNA gyrase inhibitors.
-
The 5-Arylvinyl Moiety: The nature of the aryl group attached to the vinyl substituent is critical for activity. For instance, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole has demonstrated potent antibacterial activity against both susceptible and multidrug-resistant Gram-positive bacteria.[6]
-
Substitution on the Pyrazole Ring: Modifications to the substituents at other positions of the pyrazole ring also influence the antibacterial potency.
Table 1: Antibacterial Activity of Representative Vinyl Pyrazole Compounds
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | Staphylococcus aureus | 0.78-1.56 | [9] |
| 5-[(E)-2-(2,6-dichlorophenyl)vinyl]pyrazole | Staphylococcus aureus | Potent activity reported | [6] |
| 8bb (a 5-vinylpyrazole analogue) | Staphylococci and enterococci | Good activity reported | [7] |
Anticancer Activity: A Promising Frontier
While the anticancer activity of the broader pyrazole class is well-documented, with many derivatives showing potent cytotoxicity against various cancer cell lines, specific data on vinyl pyrazole compounds is an emerging area of research.[10][11][12][13][14][15] The mechanisms of action for pyrazole-based anticancer agents are diverse and often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[16][17]
Potential Mechanisms of Anticancer Action
Based on the known activities of pyrazole derivatives, vinyl pyrazoles may exert their anticancer effects through several mechanisms:
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[11][12] The vinyl group could potentially modulate the binding affinity and selectivity of these compounds for their target kinases.
-
Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]
-
Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism of action for anticancer pyrazoles.[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the vinyl pyrazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[4]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example of a selective COX-2 inhibitor.[19] While specific studies on the anti-inflammatory activity of vinyl pyrazoles are less common, the pyrazole scaffold itself is a strong indicator of potential in this area.
Potential Mechanisms of Anti-inflammatory Action
Vinyl pyrazole compounds could potentially exert anti-inflammatory effects through:
-
COX Inhibition: Inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, is a primary mechanism for many anti-inflammatory pyrazoles.[19][20]
-
Cytokine Modulation: Pyrazole derivatives can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19]
-
NF-κB Suppression: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation, is another potential mechanism.[19]
Experimental Protocol: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[21][22]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least a week.[21]
-
Compound Administration: Administer the test vinyl pyrazole compound orally or intraperitoneally to the test group of animals. Administer a vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin or celecoxib) to the positive control group.[21]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[21]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[21]
Visualization of Key Concepts
General Structure of Vinyl Pyrazoles
The vinyl group can be attached to different positions of the pyrazole ring.
Caption: Core structures of vinyl pyrazoles.
Experimental Workflow for Antibacterial Screening
A typical workflow for identifying and characterizing new antibacterial vinyl pyrazole compounds.
Caption: Workflow for antibacterial vinyl pyrazole discovery.
Simplified DNA Gyrase Inhibition Pathway
Illustrates the mechanism of action of vinyl pyrazole compounds as DNA gyrase inhibitors.
Caption: Mechanism of DNA gyrase inhibition.
Conclusion and Future Directions
Vinyl pyrazole compounds represent a promising and relatively underexplored area of medicinal chemistry. Their demonstrated potent antibacterial activity as DNA gyrase inhibitors warrants further investigation, particularly in the context of rising antibiotic resistance. The anticancer and anti-inflammatory potential of this class of compounds, while less explored, is strongly suggested by the activities of the broader pyrazole family. Future research should focus on:
-
Expanding the synthetic toolbox for generating diverse libraries of vinyl pyrazole derivatives.
-
Systematic screening of these libraries against a wider range of biological targets, including various kinases and inflammatory mediators.
-
In-depth mechanistic studies to elucidate the specific molecular interactions responsible for their biological activities.
-
Preclinical development of the most promising lead compounds, including pharmacokinetic and toxicological profiling.
The vinyl pyrazole scaffold holds significant potential for the development of novel therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
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The Strategic Application of 1-Vinyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and metabolic stability have cemented its role in the design of drugs across a spectrum of diseases, from inflammatory conditions to oncology.[2] This guide delves into the potential applications of a particularly intriguing, yet underexplored, derivative: 1-Vinyl-1H-pyrazole-4-carbaldehyde . While direct pharmacological data on this specific molecule is nascent, its true value lies in its exceptional versatility as a synthetic intermediate. The strategic combination of a reactive N-vinyl group and a C4-carbaldehyde functionality on the pyrazole core unlocks a wealth of possibilities for the construction of complex, high-value molecules, most notably in the realm of kinase inhibitors.
This document will provide a comprehensive analysis of the synthetic pathways to this compound, explore the reactivity of its key functional groups, and present a detailed examination of its application in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of drugs with profound clinical impact.
The Genesis of a Strategic Building Block: Synthesis of this compound
The synthesis of this compound (CAS 864723-38-6)[3] is a multi-step process that leverages well-established reactions in heterocyclic chemistry. A logical and efficient synthetic strategy involves the sequential introduction of the C4-formyl group and the N1-vinyl moiety.
Core Synthesis: Formylation of the Pyrazole Ring
The introduction of a carbaldehyde group at the C4 position of the pyrazole ring is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This electrophilic substitution reaction is highly regioselective for the electron-rich C4 position of the pyrazole nucleus.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazole
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0°C in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1H-pyrazole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide (NaOH) to hydrolyze the intermediate iminium salt.
-
Isolation: The resulting 1H-pyrazole-4-carbaldehyde can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
N-Vinylation: Introducing the Key Reactive Handle
Several methods exist for the N-vinylation of pyrazoles.[1] A common and effective approach is the reaction of the N-unsubstituted pyrazole with a vinylating agent. A particularly efficient method involves the dehydrochlorination of an N-(β-chloroethyl) intermediate.[6]
Experimental Protocol: N-Vinylation of 1H-Pyrazole-4-carbaldehyde
-
N-Alkylation: React 1H-pyrazole-4-carbaldehyde with 1,2-dichloroethane in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent. This reaction yields the intermediate 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde.
-
Dehydrochlorination: The crude 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde is then treated with a strong base, such as aqueous sodium hydroxide, under phase-transfer catalysis conditions.[6] This promotes the elimination of HCl, forming the desired this compound.
-
Purification: The final product can be purified by vacuum distillation or column chromatography.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
The Dual Reactivity Profile: A Gateway to Molecular Diversity
The medicinal chemistry potential of this compound stems from the distinct and versatile reactivity of its two key functional groups: the N-vinyl group and the C4-carbaldehyde.
The N-Vinyl Group: A Latent Reactive Center
The vinyl group at the N1 position is a versatile handle for a variety of chemical transformations. It can participate in:
-
Polymerization: While not directly relevant to drug design, the ability of vinyl groups to polymerize underscores their reactivity.[7]
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, allowing for the construction of more complex fused ring systems.[8]
-
Michael Addition: The vinyl group can act as a Michael acceptor, enabling the introduction of various nucleophiles.
-
Covalent Warhead: In targeted drug design, vinyl groups can be engineered to act as covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in the active site of a target protein.
The C4-Carbaldehyde: A Hub for Molecular Elaboration
The aldehyde functionality at the C4 position is a classic and highly reactive group that can undergo a wide array of transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for amide bond formation.
-
Reduction: Reduction to the corresponding alcohol allows for the introduction of ether or ester linkages.
-
Reductive Amination: A powerful reaction for introducing diverse amine functionalities, crucial for modulating solubility and target interactions.
-
Condensation Reactions: The aldehyde can react with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and chalcone-like structures, respectively.[9] These reactions are fundamental for building more complex heterocyclic systems.
The following diagram summarizes the reactivity of this compound:
Caption: Reactivity map of this compound.
A Pivotal Application: The Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A highly significant application of this compound is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines . This fused heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors .[10][11]
The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Bioisostere
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP).[11][12] Bioisosterism refers to the replacement of a functional group with another that has similar physical and chemical properties, leading to similar biological activity.[13] This structural mimicry allows pyrazolo[3,4-d]pyrimidine-based molecules to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
The following table compares the structures of adenine and the pyrazolo[3,4-d]pyrimidine core:
| Structure | Name | Key Features |
| Adenine | Purine core, key component of ATP. | |
| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole and pyrimidine rings, bioisostere of adenine. |
Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines
This compound can be readily converted into a key intermediate for the synthesis of the pyrazolo[3,4-d]pyrimidine ring system.
Experimental Workflow: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine
-
Oximation: The aldehyde group of this compound is reacted with hydroxylamine to form the corresponding oxime.
-
Dehydration to Nitrile: The oxime is then dehydrated using a suitable reagent (e.g., acetic anhydride) to yield 1-Vinyl-1H-pyrazole-4-carbonitrile .
-
Cyclization with Formamidine: The resulting nitrile is a key precursor. It can undergo cyclization with formamidine acetate in a suitable solvent under reflux to construct the pyrimidine ring, yielding 4-amino-1-vinyl-1H-pyrazolo[3,4-d]pyrimidine .
This 4-amino-pyrazolo[3,4-d]pyrimidine core can then be further functionalized at various positions to generate a library of potential kinase inhibitors.
The following diagram illustrates this synthetic pathway:
Caption: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine from this compound.
Targeting Kinase-Driven Pathologies
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] Pyrazolo[3,4-d]pyrimidine-based inhibitors have been successfully developed to target a variety of kinases, including:
-
Src Family Kinases: Involved in cell growth, differentiation, and survival.[14]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, a target for B-cell malignancies.
-
Janus Kinases (JAKs): Mediate signaling for a wide range of cytokines and growth factors, implicated in inflammatory diseases and cancers.
The vinyl group on the pyrazole ring of the final compounds can serve multiple purposes. It can be a site for further diversification to modulate pharmacokinetic properties or it can be designed to act as a covalent "warhead" to form an irreversible bond with a specific amino acid residue in the kinase active site, potentially leading to increased potency and duration of action.
Conclusion and Future Perspectives
While this compound may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. It represents a highly versatile and strategically designed building block that provides a streamlined entry into a class of compounds with proven clinical efficacy. The dual reactivity of the N-vinyl and C4-carbaldehyde groups offers a rich platform for chemical exploration and the generation of diverse molecular libraries.
The primary application of this molecule as a precursor to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors highlights its potential to contribute to the development of next-generation targeted therapies for cancer and other diseases. The ability to readily synthesize and functionalize this scaffold makes it an invaluable tool for researchers and drug development professionals. Future investigations into the reactivity of the vinyl group in a biological context and the development of novel cyclization strategies from the carbaldehyde moiety will undoubtedly expand the utility of this promising intermediate in the ongoing quest for new and effective medicines.
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
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1-Vinyl-1H-pyrazole-4-carbaldehyde Derivatives and Analogs: A Synthetic and Pharmacological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] This guide focuses on a specific, highly versatile subclass: 1-Vinyl-1H-pyrazole-4-carbaldehyde and its derivatives. The convergence of three key functional groups—the aromatic pyrazole ring, a reactive vinyl substituent at the N-1 position, and a versatile carbaldehyde at C-4—creates a scaffold ripe for chemical exploration and drug discovery. We will delve into the synthetic strategies for assembling this core, methodologies for its characterization, and the expansive pharmacological activities exhibited by its analogs, providing a technical resource for professionals in drug development and organic synthesis.
The Strategic Value of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a popular bioisostere for other aromatic rings, often improving physicochemical properties and target binding.[2] Derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects.[1][4][5]
The specific scaffold, This compound , presents a tripartite platform for synthetic diversification:
-
The N-1 Vinyl Group: This moiety is not merely a placeholder. It serves as a reactive handle for a variety of chemical transformations including cycloadditions, polymerizations, and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of complex molecular architectures.[6]
-
The C-4 Carbaldehyde: The formyl group is a versatile precursor for generating a wide array of other functionalities through condensation reactions, oxidations, and reductions, enabling the exploration of structure-activity relationships (SAR).[7][8]
-
The Pyrazole Core: The ring itself can be substituted at other available positions, further modulating the molecule's steric and electronic profile.
This combination makes the scaffold an exceptional starting point for building libraries of diverse small molecules for high-throughput screening and lead optimization.
Synthesis and Derivatization: A Tale of Two Reactions
The construction of this compound derivatives is typically a multi-step process, focusing on the sequential formation of the formylated pyrazole core followed by the introduction of the N-vinyl group.
Core Synthesis: The Vilsmeier-Haack Formylation
The most prevalent and efficient method for introducing a carbaldehyde group at the C-4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction is a cornerstone of heterocyclic chemistry.
Causality of the Vilsmeier-Haack Reaction: The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). This electrophilic species is then attacked by the electron-rich C-4 position of the pyrazole ring. The pyrazole acts as a nucleophile in an electrophilic aromatic substitution. The subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. This method is highly reliable for formylating hydrazones to directly yield 4-formylpyrazole derivatives.[8][9]
Caption: Vilsmeier-Haack reaction workflow for pyrazole-4-carbaldehyde synthesis.
N-Vinylation Strategies
Once the N-H pyrazole-4-carbaldehyde is secured, the vinyl group is introduced. Several methods have proven effective:
-
Reaction with Vinyl Acetate: A common and high-yielding method involves reacting the N-unsubstituted pyrazole with boiling vinyl acetate, often in the presence of a mercury(II) salt catalyst.[6]
-
Dehydration of Hydroxyethyl Precursors: Pyrazoles can first be reacted with ethylene oxide or a similar reagent to install a 1-(β-hydroxyethyl) group. Subsequent dehydration of this alcohol yields the desired 1-vinylpyrazole.[6]
-
Reaction with Acetylene: Direct vinylation using acetylene gas under high pressure is one of the earliest described methods, though it requires specialized equipment.[6]
Reactivity and Further Analogs
The true synthetic power of the scaffold lies in the orthogonal reactivity of its functional groups.
-
Aldehyde Condensations: The carbaldehyde readily reacts with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[7][11] These reactions are fundamental for extending the molecular framework.
-
Vinyl Group Transformations: The vinyl group can undergo various additions (halogenation, hydrohalogenation) and cycloaddition reactions.[6] It can also be a substrate for transition-metal-catalyzed reactions, enabling complex C-C and C-N bond formations.
Physicochemical and Structural Characterization
Unambiguous characterization of novel derivatives is critical. A multi-technique approach ensures structural integrity and purity.
Spectroscopic Analysis
A combination of NMR, FT-IR, and Mass Spectrometry provides a complete picture of the molecular structure.
| Technique | Functional Group | Typical Signal / Observation | Reference |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ 9.5-10.5 ppm | [10] |
| Vinyl Protons (-CH=CH₂) | Complex multiplet system (AMX or ABX), δ 5.0-7.5 ppm | [6] | |
| Pyrazole Ring Protons | Singlets or doublets, δ 7.5-8.5 ppm | [12][13] | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 180-190 ppm | [10][12] |
| Pyrazole Ring Carbons | δ 110-155 ppm | [13] | |
| FT-IR | Aldehyde C=O Stretch | Strong absorption, ~1670-1680 cm⁻¹ | [10][13] |
| C=C Vinyl Stretch | Absorption, ~1620-1640 cm⁻¹ | [6] | |
| C=N Pyrazole Stretch | Absorption, ~1590 cm⁻¹ | [13] | |
| Mass Spec | Molecular Ion Peak | [M]+ or [M+H]+ corresponding to the calculated molecular weight | [8][10] |
Note on NMR: For N-H pyrazole precursors, the N-H proton signal can be broad or exchange with solvent, sometimes rendering it invisible.[14] Using a dry aprotic solvent is crucial for its observation.[14] 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of proton and carbon signals, especially in complex derivatives.[14]
Pharmacological Significance and Biological Activity
The this compound scaffold is a gateway to a wide spectrum of biologically active molecules. The inherent activities of the pyrazole core can be significantly modulated by the substituents introduced via the vinyl and carbaldehyde handles.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial properties of pyrazole-4-carbaldehyde derivatives.[8][9][10]
-
Mechanism of Action: While varied, some pyrazole derivatives are known to function by inhibiting essential enzymes. For instance, 1H-Pyrazole-4-carbaldehyde has been shown to inhibit ribonucleotide reductase, an enzyme critical for bacterial DNA synthesis.[15] Other analogs act as DNA gyrase inhibitors.[6]
-
Structure-Activity Relationship (SAR): The introduction of halogen atoms (e.g., chlorine, bromine) on phenyl rings attached to the core structure often leads to enhanced antimicrobial and antifungal activity.[9]
Caption: Hypothetical mechanism of antimicrobial action via enzyme inhibition.
Anti-inflammatory and Anticancer Potential
The pyrazole scaffold is famous for its role in anti-inflammatory drugs (e.g., Celecoxib).[2][5] Derivatives of pyrazole-4-carbaldehyde have also shown promising anti-inflammatory activity, often evaluated through the inhibition of inflammatory mediators like TNF-α and IL-6.[16] Furthermore, various pyrazole analogs have been investigated for their antiproliferative and anticancer activities against different cell lines.[1][4][8]
Key Experimental Protocols
The following protocols are generalized methodologies that serve as a starting point for synthesis and characterization.
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool dimethylformamide (DMF, 10 mL) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with constant stirring.
-
Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: To this mixture, add the appropriate N'-(1-arylethylidene)-2-phenoxyacetohydrazide precursor (0.005 mol).[9]
-
Allow the reaction mixture to stir at room temperature for 8-10 hours.[9]
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the solid product precipitates.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrazole-4-carbaldehyde derivative.[9]
Protocol 2: Spectroscopic Characterization (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. Ensure the solvent is dry to avoid exchange of labile protons.[14]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values to ensure good peak shape.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (if needed): For complex structures, perform 2D experiments like HSQC to correlate directly bonded ¹H-¹³C pairs and HMBC to identify 2- and 3-bond correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[14]
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the spectra to the residual solvent peak.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable platform in modern medicinal chemistry. Its synthetic tractability, stemming from robust reactions like the Vilsmeier-Haack formylation and various N-vinylation techniques, allows for the systematic generation of diverse chemical libraries. The demonstrated broad-spectrum biological activities, particularly in the antimicrobial and anti-inflammatory arenas, underscore its therapeutic potential.
Future research should focus on exploring the full potential of the vinyl group in transition-metal-catalyzed reactions to build more complex and three-dimensional structures. Elucidating specific molecular targets and mechanisms of action for the most potent derivatives will be crucial for advancing these compounds from promising hits to viable clinical candidates. As our understanding of SAR deepens, this scaffold will undoubtedly continue to yield novel molecules with significant pharmacological value.
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The Rising Star of Heterocyclic Synthesis: A Technical Guide to 1-Vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The introduction of versatile functional groups onto this privileged heterocycle opens new avenues for the synthesis of complex molecular architectures with tailored biological activities. This technical guide provides an in-depth exploration of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a bifunctional building block of significant synthetic potential. We will delve into its logical synthesis, spectroscopic signature, characteristic reactivity of its vinyl and aldehyde moieties, and its emerging applications in drug discovery and materials science. This document is intended to serve as a comprehensive resource for researchers looking to leverage the unique chemical attributes of this promising intermediate.
Introduction: The Strategic Importance of Functionalized Pyrazoles
Pyrazoles have garnered immense attention in medicinal chemistry due to their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The strategic functionalization of the pyrazole ring is a key approach in the development of novel drug candidates. The presence of both a vinyl group and a carbaldehyde on the same pyrazole scaffold, as in this compound, offers a rich platform for a diverse array of chemical transformations. The vinyl group can participate in cycloaddition reactions, polymerizations, and various metal-catalyzed cross-coupling reactions, while the aldehyde functionality serves as a versatile handle for condensation reactions, multicomponent reactions, and conversion to other functional groups.[2][3] This dual reactivity makes this compound a highly valuable and versatile building block in modern organic synthesis.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be logically approached in two sequential steps: the N-vinylation of a pyrazole precursor followed by the C4-formylation of the resulting 1-vinylpyrazole. This strategy allows for a controlled and efficient construction of the target molecule.
Step 1: Synthesis of 1-Vinylpyrazole
The introduction of the vinyl group at the N1 position of the pyrazole ring can be achieved through several methods. A common and effective method involves the reaction of pyrazole with vinyl acetate in the presence of a mercury(II) salt catalyst.[4]
Experimental Protocol: Synthesis of 1-Vinylpyrazole
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole (1.0 eq) and a catalytic amount of mercury(II) acetate (0.1 eq).
-
Reagent Addition: Add an excess of vinyl acetate (5.0 eq), which also serves as the solvent.
-
Catalyst Activation: Carefully add a few drops of concentrated sulfuric acid to the mixture to generate the active mercury(II) sulfate catalyst in situ.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: The excess vinyl acetate is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 1-vinylpyrazole as a clear liquid.
Causality Behind Experimental Choices:
-
Excess Vinyl Acetate: Using vinyl acetate in excess ensures the complete consumption of the starting pyrazole and also serves as a convenient solvent for the reaction.
-
Mercury(II) Catalyst: The mercury(II) salt is a highly effective catalyst for the transvinylation reaction, promoting the transfer of the vinyl group from vinyl acetate to the pyrazole nitrogen.
-
Sulfuric Acid: The addition of a strong acid like sulfuric acid is crucial for the in-situ generation of the active catalyst, mercury(II) sulfate.
Step 2: Vilsmeier-Haack Formylation of 1-Vinylpyrazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds.[5] The reaction of 1-vinylpyrazole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) is expected to regioselectively introduce a formyl group at the C4 position of the pyrazole ring.[6]
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Vinylpyrazole
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-vinylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, and anhydrous conditions are essential to prevent its decomposition and ensure a high yield.[6]
-
Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control. The subsequent reaction with the pyrazole substrate is also temperature-sensitive, with heating required to drive the reaction to completion.
-
Ice Quenching and Neutralization: The reaction is quenched by pouring it onto ice to control the exothermic decomposition of any remaining Vilsmeier reagent. Neutralization is necessary to bring the product into a form that can be extracted into an organic solvent.
Diagram of the Synthetic Workflow
A schematic representation of the two-step synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below is a table of expected spectroscopic data based on the analysis of similar compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinyl protons (a characteristic AMX system), the pyrazole ring protons, and the aldehyde proton (a singlet downfield, ~9.8-10.0 ppm). |
| ¹³C NMR | Resonances for the vinyl carbons, the pyrazole ring carbons, and the highly deshielded aldehyde carbonyl carbon (~185-190 ppm). |
| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretching vibration (~1680-1700 cm⁻¹), and bands for the C=C stretching of the vinyl group and the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₆N₂O, MW: 122.12 g/mol ). |
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct yet potentially cooperative reactivity of its vinyl and aldehyde functionalities.
Reactions of the Aldehyde Group
The aldehyde group is a versatile electrophilic center, readily undergoing a variety of transformations:
-
Condensation Reactions: The aldehyde can react with active methylene compounds in Knoevenagel condensations, with amines to form Schiff bases, and with ylides in Wittig reactions to extend the carbon chain.
-
Multicomponent Reactions: Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions, such as the Biginelli reaction, which allows for the rapid construction of complex heterocyclic scaffolds.[7]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to further derivatives.
Diagram of Aldehyde Reactivity
Key transformations of the aldehyde group in this compound.
Reactions of the Vinyl Group
The vinyl group on the pyrazole ring can participate in a range of addition and cycloaddition reactions:
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions, providing access to fused ring systems.[2] The photochemical irradiation of vinyldiazo compounds can lead to cyclopropenes, which can then undergo further cycloaddition reactions.[8]
-
Halogenation and Hydrohalogenation: The vinyl group can undergo addition reactions with halogens and hydrogen halides.[2]
-
Polymerization: Under radical initiation, the vinyl group can undergo polymerization to form polyvinylpyrazoles, which have applications in materials science.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential applications in several fields:
-
Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of pyrazole-based compounds for screening against various biological targets. The pyrazole core is a known pharmacophore, and the ability to introduce diverse substituents via the aldehyde and vinyl groups allows for fine-tuning of the pharmacological properties.[9][10]
-
Agrochemicals: Pyrazole derivatives are also found in a number of commercial pesticides. The development of new derivatives from this compound could lead to the discovery of novel and more effective agrochemicals.[11]
-
Materials Science: The ability of the vinyl group to undergo polymerization suggests that this compound could be used as a monomer for the synthesis of functional polymers with potential applications in areas such as coatings, adhesives, and specialty plastics.
Conclusion
This compound is a highly promising and versatile building block in organic synthesis. Its logical and efficient two-step synthesis, combined with the dual reactivity of its vinyl and aldehyde functional groups, provides a powerful platform for the creation of a wide range of complex and functionalized molecules. This in-depth technical guide has outlined the synthesis, characterization, and reactivity of this important intermediate, providing researchers with the foundational knowledge to unlock its full potential in the development of new therapeutics, agrochemicals, and advanced materials.
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Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1168-1215. [Link]
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Al-Warhi, T., Al-Hazmi, A. M., & El-Gazzar, A. B. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29193-29204. [Link]
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Al-Warhi, T., Al-Hazmi, A. M., & El-Gazzar, A. B. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29193-29204. [Link]
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Methodological & Application
Introduction: The Significance of Pyrazole-4-carbaldehydes in Modern Chemistry
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of biologically active compounds and functional materials.[1][2] Pyrazole-containing drugs like Celecoxib, Rimonabant, and Sulfaphenazole demonstrate the broad therapeutic potential of this heterocyclic motif.[1] Specifically, pyrazole-4-carbaldehydes are highly versatile synthetic intermediates.[3][4] The aldehyde functionality serves as a crucial handle for a wide array of subsequent chemical transformations, enabling the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[3][5]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, offer mild conditions, broad functional group tolerance, and high selectivity.[6][8] Applying these robust methodologies to pyrazole-4-carbaldehyde precursors allows for the direct installation of diverse aryl, vinyl, alkynyl, and other moieties, providing a strategic and modular approach to synthesizing libraries of novel pyrazole derivatives.[9][10]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—for the functionalization of pyrazole-4-carbaldehydes. It is designed for researchers and scientists, offering not only detailed experimental protocols but also the fundamental mechanistic principles and practical insights required for successful synthesis and optimization.
The Engine of Innovation: The General Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[8][11] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The three key steps are Oxidative Addition, Transmetalation (for Suzuki and Sonogashira), and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Br, C-I, or C-OTf) of the pyrazole substrate. This step forms a Pd(II) intermediate.[6][11] The reactivity order for the halide is generally I > Br > Cl, which correlates with the C-X bond strength.[11]
-
Transmetalation : In reactions like Suzuki and Sonogashira, the organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[8] This step often requires activation by a base.
-
Reductive Elimination : The two organic fragments coupled on the Pd(II) center are expelled to form the new C-C bond, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][11]
Application 1: Suzuki-Miyaura Coupling for 4-Arylpyrazole-4-carbaldehydes
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability and stability of boronic acids, and its high functional group tolerance.[12] It is an exceptionally powerful tool for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing 4-arylpyrazole derivatives.
Causality Behind Experimental Choices
-
Catalyst/Ligand System : The choice of palladium source and ligand is critical. For heterocyclic substrates like pyrazoles, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[13] They promote the oxidative addition step and prevent catalyst deactivation, which can occur through coordination of the pyrazole nitrogen to the palladium center.[14][15] Pd(PPh₃)₄ is a classic, effective catalyst, though modern Buchwald or Fu-type catalysts often give higher yields under milder conditions.[16][17]
-
Base : A base is essential for activating the boronic acid, facilitating the transmetalation step.[18][19] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[14] The choice of base can depend on the substrate; for instance, Cs₂CO₃ is often effective for more challenging couplings.
-
Solvent : The solvent system must solubilize both the organic and inorganic reagents. Mixtures of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water are very common.[14][20] This biphasic system helps to dissolve the base and facilitate the reaction.
-
Microwave Irradiation : Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for Suzuki couplings on pyrazole scaffolds.[16][20][21]
Comparative Data for Suzuki-Miyaura Coupling
| Pyrazole Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 °C / 5 min (MW) | 91 | [16] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 °C / 8 min (MW) | 87 | [16] |
| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 2 h | 85 | [22] |
| 4-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 °C / 6 h | 92 | [17] |
Note: MW denotes microwave irradiation.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole.[16]
Materials:
-
4-Halo or 4-triflyloxy-pyrazole-4-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 eq)
-
Solvent (e.g., DME/H₂O, 4:1 v/v)
-
Microwave reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vial Preparation : To a microwave reaction vial, add the pyrazole-4-carbaldehyde substrate (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.55 mmol), the palladium catalyst (e.g., 11.6 mg, 0.01 mmol of Pd(PPh₃)₄), and the base (e.g., 407 mg, 1.25 mmol of Cs₂CO₃).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 3 mL DME and 1.2 mL H₂O).
-
Inert Atmosphere : Seal the vial and purge with an inert gas for 5-10 minutes.
-
Reaction : Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for the optimized time (typically 5-20 minutes), monitoring for completion.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole-4-carbaldehyde.
Application 2: Heck Reaction for 4-Vinylpyrazole-4-carbaldehydes
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-functionalized pyrazoles.[23][24] This transformation is valuable for creating extended π-systems or introducing functionalities that can be further elaborated.
Causality Behind Experimental Choices
-
Catalyst : The Heck reaction is typically catalyzed by Pd(OAc)₂ or PdCl₂ in combination with phosphine ligands.[25] Ligandless conditions, often referred to as Jeffery's conditions, can also be effective, particularly with phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB).[25]
-
Base : An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[24]
-
Alkene Partner : Electron-deficient alkenes, such as acrylates, styrenes, and acrolein, are classic substrates for the Heck reaction.[23] The reaction generally exhibits high trans selectivity in the product.[23]
-
Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are typical choices for the Heck reaction.
Detailed Protocol: Ligandless Heck Reaction
This protocol is a general representation based on common practices for Heck reactions on heterocyclic systems.[25]
Materials:
-
4-Halopyrazole-4-carbaldehyde (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Optional: Phase-transfer catalyst (e.g., TBAB, 1.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Flask Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halopyrazole-4-carbaldehyde (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), and TBAB (if used, e.g., 322 mg, 1.0 mmol).
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., 5 mL DMF), followed by the alkene (e.g., 1.5 mmol) and the base (e.g., 0.28 mL, 2.0 mmol of Et₃N).
-
Reaction : Seal the flask and heat the mixture in an oil bath at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel chromatography to yield the 4-vinylpyrazole-4-carbaldehyde product.
Application 3: Sonogashira Coupling for 4-Alkynylpyrazole-4-carbaldehydes
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[26] This reaction is exceptionally useful for synthesizing 4-alkynylpyrazole-4-carbaldehydes, which are valuable precursors for constructing more complex heterocyclic systems or for use in click chemistry.[27]
Causality Behind Experimental Choices
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[26] The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Copper-Free Conditions : Concerns about the homocoupling of alkynes (Glaser coupling) promoted by copper and oxygen have led to the development of copper-free Sonogashira protocols.[28] These methods often require a different base or higher catalyst loadings but can provide cleaner reactions.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to neutralize the HX byproduct and also acts as a solvent or co-solvent.[28]
-
Solvent : Solvents like DMF, THF, or dioxane are commonly used. The amine base itself can sometimes serve as the solvent.[29]
-
Atmosphere : Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne, a major side reaction.[28]
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is based on a procedure for the coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with terminal alkynes.[27]
Materials:
-
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
System Setup : To a flame-dried Schlenk flask under a positive pressure of argon, add the pyrazole substrate (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition : Add anhydrous, degassed DMF (e.g., 10 mL) and triethylamine (e.g., 0.42 mL, 3.0 mmol). Stir for 10 minutes.
-
Alkyne Addition : Add the terminal alkyne (e.g., 1.2 mmol) dropwise via syringe.
-
Reaction : Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up : Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrazole-4-carbaldehydes. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and modular pathways to introduce aryl, vinyl, and alkynyl substituents, respectively. Mastery of these methods requires a solid understanding of the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent. By carefully selecting and optimizing these parameters, researchers can efficiently access a vast array of complex pyrazole derivatives, accelerating innovation in drug discovery, materials science, and agrochemicals. The continued development of more active and robust catalyst systems promises to further expand the scope and utility of these powerful transformations.
References
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Strategic Formylation of N-Substituted Pyrazoles: A Guide to Synthesis and Mechanism
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The formyl group is a critical functional handle in synthetic organic chemistry, serving as a versatile precursor for a multitude of further transformations. Its introduction onto the N-substituted pyrazole scaffold, a privileged core in medicinal chemistry, is of paramount importance for the development of novel therapeutic agents. This document provides a detailed guide to the most effective protocols for the formylation of N-substituted pyrazoles, with a focus on the Vilsmeier-Haack reaction. It delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures, and discusses the critical parameters that govern regioselectivity and yield.
Introduction: The Significance of Formylpyrazoles
N-substituted pyrazoles are a cornerstone of modern drug discovery, appearing in the structures of numerous marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anorectic anti-obesity agent). The ability to introduce a formyl group (-CHO) onto this heterocyclic system opens up a vast chemical space for lead optimization and the construction of complex molecular architectures. The aldehyde functionality can be readily converted into other functional groups, including carboxylic acids, amines, and nitriles, or used in C-C bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
The primary challenge in the formylation of N-substituted pyrazoles lies in controlling the regioselectivity of the reaction. Depending on the substitution pattern of the pyrazole ring and the reaction conditions employed, formylation can occur at the C3, C4, or C5 positions. This guide will focus on providing robust protocols to achieve predictable and high-yielding formylation.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic systems, including N-substituted pyrazoles. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This powerful electrophile then attacks the electron-rich pyrazole ring, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired formylpyrazole.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Regioselectivity in the Formylation of N-Substituted Pyrazoles
The regiochemical outcome of the Vilsmeier-Haack reaction on N-substituted pyrazoles is primarily dictated by the nature of the substituent at the N1 position and any other substituents on the pyrazole ring.
-
N1-Alkylpyrazoles: For simple N1-alkylpyrazoles, formylation typically occurs at the C4 position.
-
N1-Arylpyrazoles: In the case of N1-arylpyrazoles, the electronic nature of the aryl group plays a crucial role. Electron-donating groups on the aryl ring tend to direct formylation to the C4 position, while electron-withdrawing groups can lead to mixtures of C4 and C5 isomers.
-
Substituted Pyrazoles: The presence of other substituents on the pyrazole ring can significantly influence the site of formylation. For instance, a methyl group at the C3 position will generally direct formylation to the C4 position.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole
This protocol provides a reliable method for the C4-formylation of 1-phenylpyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1-Phenylpyrazole | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Phosphoryl chloride (POCl₃) | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | >98% | Sigma-Aldrich |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Formation of the Vilsmeier Reagent: Cool the flask to 0 °C using an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Addition of Pyrazole: Dissolve 1-phenylpyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM) (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (200 g).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenylpyrazole-4-carbaldehyde.
Caption: Workflow for the Vilsmeier-Haack Formylation.
Alternative Formylation Protocols
While the Vilsmeier-Haack reaction is highly effective, other methods can be advantageous for specific substrates or to achieve different regioselectivities.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically trifluoroacetic acid (TFA) or acetic acid. This method is particularly useful for electron-rich pyrazoles and can sometimes offer complementary regioselectivity to the Vilsmeier-Haack reaction. However, yields can be variable, and the reaction often requires harsher conditions.
Formylation using Organometallic Reagents
For substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack or Duff reactions, a two-step protocol involving metalation followed by quenching with a formylating agent can be employed.
-
Metalation: The pyrazole is first deprotonated at a specific position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The regioselectivity of this step is controlled by the directing ability of the N1-substituent and any other groups on the pyrazole ring.
-
Quenching: The resulting pyrazolyl-lithium species is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.
This method offers excellent regiocontrol but requires strictly anhydrous conditions and careful handling of pyrophoric organolithium reagents.
Troubleshooting and Key Considerations
-
Low Yields: Inadequate drying of reagents and glassware is a common cause of low yields. The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
-
Poor Regioselectivity: If a mixture of isomers is obtained, consider modifying the reaction temperature. Lower temperatures can sometimes improve selectivity. Alternatively, exploring a different formylation protocol may be necessary.
-
Difficult Workup: The hydrolysis of the Vilsmeier complex can sometimes be sluggish. Ensuring the mixture is stirred vigorously with ice and that neutralization is complete is crucial for efficient extraction.
Conclusion
The formylation of N-substituted pyrazoles is a fundamental transformation in the synthesis of biologically active molecules. The Vilsmeier-Haack reaction remains the most reliable and versatile method for this purpose. By understanding the reaction mechanism and the factors that control regioselectivity, researchers can effectively synthesize a wide range of formylpyrazole building blocks for drug discovery and development.
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2003). The Vilsmeier-Haack Reaction in the Chemistry of Pyrazoles. Targets in Heterocyclic Systems, 7, 1-28. [Link]
Application Notes & Protocols: The Strategic Use of 1-Vinyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1] This application note details the utility of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a versatile and bifunctional building block, in the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential. The pyrazole core is a privileged structure in numerous marketed drugs, while the vinyl group serves as a reactive handle for post-MCR modifications, such as covalent targeting or property modulation. We provide detailed, field-proven protocols for the application of this aldehyde in the synthesis of pyrano[2,3-c]pyrazoles and in the Ugi four-component reaction (Ugi-4CR), offering researchers a robust platform for library generation and hit-to-lead optimization.
Introduction: The Power of a Bifunctional Building Block
The pyrazole nucleus is a key pharmacophore found in a wide array of blockbuster drugs, including the COX-2 inhibitor Celecoxib® and the anti-obesity agent Rimonabant.[2] Its prevalence stems from its ability to engage in various non-covalent interactions within biological targets and its metabolic stability. The efficiency of MCRs in constructing molecules containing the pyrazole moiety has made them an indispensable tool in pharmaceutical and medicinal chemistry.[1]
This compound emerges as a particularly strategic reagent. It combines the proven pyrazole scaffold with two orthogonal reactive sites:
-
The Aldehyde Group: This is the primary reactive center for participation in a multitude of MCRs, including but not limited to Biginelli-type reactions, Ugi reactions, and various condensation cascades.[3][4][5]
-
The N1-Vinyl Group: This functionality is generally stable under common MCR conditions but provides a valuable handle for subsequent chemical transformations.[6] Its presence allows for late-stage diversification via reactions like Diels-Alder cycloadditions, Michael additions, or transition-metal-catalyzed cross-couplings, enabling fine-tuning of pharmacokinetic properties or the introduction of covalent warheads.
This guide provides researchers with the foundational knowledge and practical protocols to effectively leverage this building block in their drug discovery programs.
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Use of 1-Vinyl-1H-pyrazole-4-carbaldehyde as a building block for heterocyclic compounds
This compound stands out as a highly effective and versatile building block for modern organic synthesis. The presence of two distinct and reactive functional groups enables the straightforward construction of medicinally relevant fused pyrazole heterocycles through well-established and reliable chemical transformations. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this powerful intermediate in the creation of novel molecular entities. [14]
References
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available from: [Link]
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Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. ResearchGate. Available from: [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available from: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]
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Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. ResearchGate. Available from: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
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Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. Available from: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Available from: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. Available from: [Link]
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Synthesis of pyrazolo[3,4-d]pyridazinones 103a–d by [3 + 2] cycloaddition reactions. ResearchGate. Available from: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available from: [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
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Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available from: [Link]
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Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]
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Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes. University of Rochester. Available from: [Link]
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Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. PMC - NIH. Available from: [Link]
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Photo-cycloaddition reactions of vinyldiazo compounds. Open ICM. Available from: [Link]
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Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]
-
Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. PMC - NIH. Available from: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available from: [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
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The Strategic Application of 1-Vinyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a versatile building block, 1-Vinyl-1H-pyrazole-4-carbaldehyde , in the synthesis of advanced kinase inhibitors, with a focus on the therapeutically significant pyrazolo[3,4-d]pyrimidine scaffold. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols, and explore the potential of the vinyl moiety for both pharmacophoric optimization and covalent targeting of kinases.
Introduction: The Pyrazole Advantage in Kinase Inhibition
The pyrazole ring system is a cornerstone in the design of kinase inhibitors due to its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[4][5] Fused pyrazole derivatives, such as the pyrazolo[3,4-d]pyrimidines, are of particular interest as they act as bioisosteres of adenine, the purine core of ATP, allowing them to effectively compete with the endogenous substrate and inhibit kinase activity.[6] Numerous approved and clinical-stage kinase inhibitors are built upon this scaffold, targeting a wide range of kinases including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]
This compound is a promising starting material for the synthesis of these inhibitors. Its aldehyde functionality provides a versatile handle for the construction of the fused pyrimidine ring, while the N1-vinyl group offers opportunities for further chemical modification or can serve as a reactive handle for covalent inhibition, a strategy of growing importance in modern drug discovery.[5][9]
Synthetic Strategy: From Vinylpyrazole to the Pyrazolo[3,4-d]pyrimidine Core
The primary synthetic route to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile or a related derivative.[10][11] Therefore, a logical and efficient synthetic pathway starting from this compound necessitates its conversion into this key intermediate. The proposed synthetic workflow is outlined below.
Caption: Synthetic workflow from this compound to kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a generic 4-amino-1-vinyl-1H-pyrazolo[3,4-d]pyrimidine, a core scaffold for numerous kinase inhibitors.
Protocol 3.1: Synthesis of 1-Vinyl-1H-pyrazole-4-carbonitrile
This step converts the aldehyde functionality into a nitrile, a key precursor for the subsequent amination and cyclization reactions.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to yield pure 1-Vinyl-1H-pyrazole-4-carbonitrile.
| Parameter | Value |
| Typical Yield | 75-85% |
| TLC (EtOAc/Hexane 1:1) | Rf ≈ 0.6 |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Protocol 3.2: Synthesis of 5-Amino-1-vinyl-1H-pyrazole-4-carbonitrile
This crucial step introduces the amino group at the C5 position of the pyrazole ring, setting the stage for the pyrimidine ring formation. A plausible method involves a multi-component reaction approach.[12][13]
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Catalyst (e.g., piperidine or a solid-supported base)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and the product should precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-Amino-1-vinyl-1H-pyrazole-4-carbonitrile.
| Parameter | Value |
| Typical Yield | 60-75% |
| TLC (EtOAc/Hexane 1:1) | Rf ≈ 0.4 |
| Characterization | ¹H NMR, ¹³C NMR, MS, IR (prominent NH₂ and C≡N stretches) |
Protocol 3.3: Synthesis of 4-Amino-1-vinyl-1H-pyrazolo[3,4-d]pyrimidine
This is the key cyclization step to form the desired pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
5-Amino-1-vinyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Sodium ethoxide (catalytic amount)
Procedure:
-
To a flask containing 5-Amino-1-vinyl-1H-pyrazole-4-carbonitrile (1.0 eq), add an excess of formamide.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to 150-160 °C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-Amino-1-vinyl-1H-pyrazolo[3,4-d]pyrimidine.
| Parameter | Value |
| Typical Yield | 65-80% |
| TLC (DCM/MeOH 9:1) | Rf ≈ 0.5 |
| Characterization | ¹H NMR, ¹³C NMR, MS |
The Role of the Vinyl Group: A Gateway to Covalent Inhibition
The N1-vinyl group on the pyrazole ring is not merely a synthetic artifact; it presents a strategic element for enhancing the pharmacological properties of the resulting kinase inhibitors.
Caption: Key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Protocol 5.1: In Vitro Kinase Inhibition Assay
A crucial step in the evaluation of newly synthesized compounds is to determine their inhibitory activity against the target kinase.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitor
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Parameter | Value |
| Typical Inhibitor Concentration Range | 1 nM - 100 µM |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward synthetic route to the privileged pyrazolo[3,4-d]pyrimidine scaffold, coupled with the strategic potential of the vinyl group for covalent inhibition, makes this an attractive building block for modern drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to explore the rich chemical space accessible from this precursor and to develop novel and effective therapeutics targeting kinase-driven diseases.
References
- Abdelhamid, I. A., Hawass, M. A., Sanad, S. M., & Elwahy, A. H. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
- Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-8.
- Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903.
- Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as key scaffolds for the development of fluorine-18-labeled radiotracers for positron emission tomography (PET). Molecules, 25(7), 1722.
- Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424.
- Khumalo, M. R., et al. (2019). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3, 4-b]-quinolines under green conditions. RSC advances, 9(53), 30768-30772.
- Mohamadpour, F., et al. (2016). Saccharin: a green, economical and efficient catalyst for the one-pot, multi-component synthesis of 3, 4-dihydropyrimidin-2-(1 H)-one derivatives and 1 H-pyrazolo [1, 2-b] phthalazine-5, 10-dione derivatives and substituted dihydro-2-oxypyrrole. Journal of the Iranian Chemical Society, 13(8), 1549-1560.
- Parvin, T., Yadav, R., & Choudhury, L. H. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 18(29), 5513-5532.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(25), 2145-2166.
- Rao, H. S. P., & Senthilkumar, S. P. (2002). A facile synthesis of 3, 5-diaryl-1H-pyrazoles.
- Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 18(34), 5246-5276.
- Silva, V. L. M., & Silva, A. M. S. (2020). Current progress on antioxidants incorporating the pyrazole core. European Journal of Medicinal Chemistry, 196, 112294.
- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
- Tominaga, Y., et al. (1983). A new synthesis of pyrazolo [3, 4-d] pyrimidine derivatives. Journal of heterocyclic chemistry, 20(4), 877-880.
- Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024). ACS Medicinal Chemistry Letters, 15(5), 683-689.
- Vora, J. J., et al. (2009). Synthesis and biological evaluation of some new pyrazole derivatives. E-Journal of Chemistry, 6(S1), S423-S428.
- Wang, J., & Maldonado, M. A. (2006). The ubiquitin-proteasome system and its role in inflammatory and autoimmune diseases. Cellular & molecular immunology, 3(4), 255.
- Zanubrutinib (Brukinsa®)
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Application Notes and Protocols for the Development of Pyrazole-Based Antimicrobial Agents
Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery
The dramatic rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold.[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a versatile pharmacophore found in a variety of clinically used drugs.[3] The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding, hydrophobic interactions, and π-stacking, allow for diverse substitutions and the generation of large, chemically distinct libraries. This structural versatility has led to the development of pyrazole derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][4] This guide provides a comprehensive overview of the key stages in the development of pyrazole-based antimicrobial agents, from their chemical synthesis to preclinical evaluation, with a focus on practical, field-proven protocols and the rationale behind experimental choices.
Part 1: Synthesis of Pyrazole-Based Compounds - A General Approach
A common and effective method for the synthesis of a pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This section outlines a general protocol for the synthesis of a substituted pyrazole, which can be adapted for the creation of a diverse library of compounds.
Protocol 1: Synthesis of a Substituted Pyrazole via Condensation
Objective: To synthesize a substituted pyrazole derivative from a 1,3-dicarbonyl compound and a substituted hydrazine.
Rationale: This protocol is based on the Knorr pyrazole synthesis, a robust and widely used method. The choice of the 1,3-dicarbonyl compound and the substituted hydrazine will determine the substitution pattern on the final pyrazole ring, allowing for systematic exploration of the chemical space and its impact on antimicrobial activity.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid or ethanol as solvent
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: Add the substituted hydrazine (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate may be required to liberate the free hydrazine.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the pyrazole product will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then dissolved in an appropriate organic solvent and washed with water and brine to remove any impurities.
-
Purification: The crude product is purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of purification method will depend on the physical properties of the synthesized compound.
-
Characterization: The structure of the purified pyrazole derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis and characterization of pyrazole-based compounds.
Part 2: In Vitro Antimicrobial Screening
Once a library of pyrazole derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. This section provides detailed protocols for two standard in vitro screening methods: the agar well diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of synthesized pyrazole compounds against a panel of pathogenic microorganisms.
Rationale: This method is a simple, rapid, and cost-effective way to screen a large number of compounds for antimicrobial activity. The size of the zone of inhibition around the well provides a preliminary indication of the compound's potency.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1]
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Solutions of synthesized pyrazole compounds at a known concentration (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Chloramphenicol, Clotrimazole)[1]
-
Negative control (e.g., DMSO)
-
Incubator
Step-by-Step Methodology:
-
Preparation of Agar Plates: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.
-
Compound Addition: Carefully add a fixed volume (e.g., 100 µL) of each pyrazole compound solution, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantitatively determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a microorganism.
Rationale: The MIC is a critical parameter for evaluating the potency of an antimicrobial agent. This method provides a quantitative measure of a compound's efficacy and is essential for structure-activity relationship studies.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and fungal strains
-
Solutions of synthesized pyrazole compounds
-
Positive control antibiotic
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Microplate reader or visual inspection
Step-by-Step Methodology:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the pyrazole compound solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
Inoculation: Add 10 µL of the microbial inoculum (adjusted to the appropriate concentration) to each well, except for the negative control wells.
-
Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualization of the Antimicrobial Screening Workflow:
Caption: Workflow for in vitro antimicrobial screening of pyrazole compounds.
Part 3: Understanding Structure-Activity Relationships (SAR)
The data generated from the in vitro screening of a library of pyrazole derivatives is crucial for establishing Structure-Activity Relationships (SAR). SAR studies help in identifying the key structural features of the pyrazole scaffold that are responsible for its antimicrobial activity.
Key Considerations for SAR Analysis:
-
Substitution Pattern on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interaction with biological targets.[1]
-
Lipophilicity: The lipophilicity of the compounds, often modulated by the addition of halogen or alkyl groups, plays a critical role in their ability to penetrate microbial cell membranes.[4]
-
Steric Factors: The size and shape of the substituents can affect the binding of the compound to its target enzyme or receptor.
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrimidine or pyrazoline, into the pyrazole scaffold can lead to hybrid compounds with enhanced antimicrobial activity.[5]
Example of SAR: In a study on pyrazole-clubbed pyrimidine hybrids, it was found that a compound with an amino substituent at position 2 of the pyrimidine ring exhibited the most promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This highlights the importance of specific functional groups in determining the biological activity.
Data Presentation for SAR Analysis:
Summarize the MIC values of the synthesized compounds in a table to facilitate comparison and identification of trends.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| P-01 | -H | -CH3 | 64 | 128 |
| P-02 | -Cl | -CH3 | 16 | 32 |
| P-03 | -OCH3 | -CH3 | 128 | >256 |
| P-04 | -H | -Ph | 32 | 64 |
Part 4: Elucidating the Mechanism of Action
Identifying the molecular target and mechanism of action of a novel antimicrobial agent is a crucial step in its development. For pyrazole-based compounds, several mechanisms of action have been proposed.
Known Mechanisms of Action:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrazole derivatives have been shown to inhibit DHFR, an essential enzyme in the folate biosynthesis pathway of microorganisms.[3][5] This inhibition disrupts the synthesis of nucleic acids and certain amino acids, leading to cell death.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Pyrazole-thiazole hybrids have been suggested to target these topoisomerases.[3]
-
Disruption of the Bacterial Cell Wall: Some pyrazole derivatives may exert their antimicrobial effect by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3]
Visualization of a Potential Mechanism of Action:
Caption: Proposed mechanism of action for pyrazole derivatives targeting DHFR.
Part 5: In Vivo Evaluation
Promising candidates identified from in vitro screening and SAR studies should be further evaluated in animal models of infection to assess their efficacy and safety in a living organism.
General Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model should be relevant to the intended clinical application. For example, a murine thigh infection model is commonly used for systemic bacterial infections, while a keratitis model in rats can be used for ocular infections.[3][5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing an effective dosing regimen.
-
Toxicity Studies: Preliminary toxicity studies are necessary to determine the maximum tolerated dose and to identify any potential adverse effects.
Protocol 4: General Outline for an In Vivo Efficacy Study
Objective: To evaluate the in vivo antimicrobial efficacy of a lead pyrazole compound in an appropriate animal model of infection.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for a sufficient period before the experiment.
-
Infection: Induce an infection with a clinically relevant pathogen. The route and dose of infection will depend on the chosen model.
-
Treatment: Administer the pyrazole compound at different doses and via an appropriate route (e.g., oral, intravenous, topical). Include a vehicle control group and a positive control group treated with a standard antibiotic.
-
Monitoring: Monitor the animals for clinical signs of infection and any adverse effects of the treatment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., infected organ) to determine the microbial burden (e.g., colony-forming units per gram of tissue).
-
Data Analysis: Compare the microbial burden in the treated groups to the control groups to determine the efficacy of the pyrazole compound.
Conclusion
The development of pyrazole-based antimicrobial agents represents a promising avenue for combating the growing threat of drug-resistant infections. The synthetic tractability of the pyrazole scaffold allows for the generation of diverse chemical libraries, and systematic in vitro screening can identify potent lead compounds. A thorough understanding of the structure-activity relationships and the mechanism of action is crucial for optimizing the efficacy and safety of these agents. Promising candidates can then be advanced to in vivo studies to evaluate their therapeutic potential in a preclinical setting. This guide provides a foundational framework of protocols and considerations to aid researchers in the exciting and critical endeavor of discovering the next generation of antimicrobial drugs.
References
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. I., & Al-Omary, F. A. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(19), 4536. [Link]
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El-Gendy, A. O., Ahmed, N. A., El-Kerdawy, A. M., & Youssef, A. M. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(3), 3069–3082. [Link]
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Al-shareefi, A. H., Al-Jawaad, H. A. H., & Al-Jadir, I. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1806-1811. [Link]
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Investigating the Anti-inflammatory Properties of Pyrazole Derivatives: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of pyrazole derivatives. Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, most notably demonstrated by the COX-2 selective inhibitor, celecoxib.[1][2][3] This guide moves beyond a simple recitation of methods, offering a detailed framework grounded in scientific principles to empower researchers to design, execute, and interpret experiments effectively. We will delve into the core mechanisms of inflammation, explore key molecular targets of pyrazole derivatives, and provide detailed, field-proven protocols for both in vitro and in vivo evaluation.
The Scientific Rationale: Targeting the Inflammatory Cascade
The Arachidonic Acid Pathway: COX and LOX Inhibition
-
Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3][7] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3] The selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3] Many pyrazole derivatives, including the well-known drug celecoxib, are designed as selective COX-2 inhibitors.[1][2][7][8]
Modulation of Pro-inflammatory Cytokines and Mediators
Beyond the arachidonic acid pathway, pyrazole derivatives can exert their anti-inflammatory effects by modulating the production of other critical inflammatory mediators:
-
Pro-inflammatory Cytokines: Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key orchestrators of the inflammatory response.[4][13] Pyrazole-based compounds have been shown to suppress the release of these cytokines from activated immune cells.[14][15]
The following diagram illustrates the primary molecular targets of pyrazole derivatives within the inflammatory cascade.
Caption: Figure 1: Key Molecular Targets of Pyrazole Derivatives in the Inflammatory Cascade.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening and characterization of the anti-inflammatory potential of pyrazole derivatives. They offer a controlled environment to dissect specific mechanisms of action. A common and effective model for these studies is the use of murine macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12][13][16][17]
The following workflow diagram outlines a typical in vitro screening cascade.
Caption: Figure 2: Workflow for In Vitro Screening of Pyrazole Derivatives.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing the anti-inflammatory activity of a compound, it is crucial to determine its cytotoxic profile. The observed reduction in inflammatory mediators should be due to the specific inhibitory action of the compound and not a consequence of cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[18]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide Production (Griess Assay)
Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[10][11][19] The assay is based on a two-step diazotization reaction.[10][19]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[16]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol: Prostaglandin E₂ (PGE₂) Quantification (ELISA)
Rationale: To assess the inhibitory effect of pyrazole derivatives on COX-2 activity, the production of PGE₂, a major pro-inflammatory prostaglandin, is measured.[20][21] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[22][23][24]
Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (Section 2.2, steps 1 and 2).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the PGE₂ ELISA according to the manufacturer's instructions. A general procedure involves:
-
Adding standards and samples to a microplate pre-coated with an antibody specific for PGE₂.
-
Adding a fixed amount of HRP-conjugated PGE₂ which competes with the PGE₂ in the sample for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.[23]
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the PGE₂ concentration in the samples based on the standard curve.
Data Presentation: Example In Vitro Results
The following table provides an example of how to present the data obtained from the in vitro assays for a hypothetical pyrazole derivative, "Compound X".
| Assay | Parameter | Compound X (IC₅₀, µM) | Celecoxib (IC₅₀, µM) |
| Cell Viability | Cytotoxicity (CC₅₀) | > 100 | > 100 |
| NO Production | Nitrite Inhibition | 12.5 ± 1.8 | 15.2 ± 2.1 |
| PGE₂ Production | PGE₂ Inhibition | 0.8 ± 0.1 | 0.5 ± 0.08 |
| COX Inhibition | COX-1 | > 100 | > 100 |
| COX Inhibition | COX-2 | 0.75 ± 0.12 | 0.45 ± 0.09 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration.
In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute inflammation.[25][26][27] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[20][25] This model is particularly useful for the initial in vivo screening of anti-inflammatory drugs.[25][28]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the pyrazole derivative or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before carrageenan injection. A reference drug, such as indomethacin (10 mg/kg), should be used as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[20]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Protocol: Adjuvant-Induced Arthritis in Rats
Rationale: The adjuvant-induced arthritis (AIA) model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis, including polyarticular inflammation, cartilage degradation, and bone resorption.[29][30][31] This model is suitable for evaluating the therapeutic potential of compounds for chronic inflammatory diseases.
Protocol:
-
Animal Acclimatization: Use female Lewis rats (150-180 g) and acclimate them for one week.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail.[29][32]
-
Compound Administration: Begin treatment with the pyrazole derivative or vehicle on day 8 post-adjuvant injection and continue daily until the end of the experiment (e.g., day 21).
-
Assessment of Arthritis: Monitor the following parameters:
-
Arthritic Score: Score the severity of arthritis in all four paws based on a graded scale (e.g., 0-4 for each paw, with 0 being normal and 4 being severe inflammation and ankylosis).
-
Paw Volume: Measure the volume of both hind paws periodically.
-
Body Weight: Record the body weight of the animals throughout the study.
-
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the ankle joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
Data Presentation: Example In Vivo Results
The following table illustrates how to summarize the results from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Compound X | 10 | 35.2 ± 4.1* |
| Compound X | 30 | 58.7 ± 5.5 |
| Indomethacin | 10 | 65.4 ± 6.2 |
*Data are presented as mean ± SD (n=6). *p < 0.05, *p < 0.01 compared to the vehicle control group.
Concluding Remarks
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel pyrazole derivatives. By integrating a logical progression from in vitro mechanistic studies to in vivo efficacy models, researchers can efficiently identify and characterize promising therapeutic candidates. The detailed protocols and the rationale behind each experimental choice are intended to ensure scientific rigor and the generation of reliable and reproducible data. Further investigations into the pharmacokinetic and toxicological profiles of lead compounds are essential subsequent steps in the drug development pipeline.
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- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 22. raybiotech.com [raybiotech.com]
- 23. interchim.fr [interchim.fr]
- 24. arborassays.com [arborassays.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. inotiv.com [inotiv.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. criver.com [criver.com]
- 29. Adjuvant-Induced Arthritis Model [chondrex.com]
- 30. inotiv.com [inotiv.com]
- 31. Models of inflammation: adjuvant-induced arthritis in the rat [pubmed.ncbi.nlm.nih.gov]
- 32. chondrex.com [chondrex.com]
Application Notes & Protocols: 1-Vinyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for Next-Generation Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
The pyrazole nucleus is a cornerstone in the development of modern agrochemicals, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have led to the commercialization of highly effective fungicides, herbicides, and insecticides.[4][5][6] The efficacy of these molecules stems from the pyrazole ring's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of biological activity, selectivity, and environmental profile.[1][3]
Within this valuable class of compounds, 1-Vinyl-1H-pyrazole-4-carbaldehyde emerges as a particularly strategic precursor. Its structure features two key reactive sites: the vinyl group at the N-1 position and the carbaldehyde group at the C-4 position. The aldehyde is a versatile handle for constructing a wide array of functional groups, most notably pyrazole carboxamides, which are prominent in commercial fungicides.[4][7] The vinyl group offers opportunities for further derivatization, such as polymerization or addition reactions, adding another dimension to its synthetic utility.[8]
These application notes provide detailed protocols for leveraging this compound as a starting material for the synthesis of potent agrochemical candidates. The methodologies are designed to be robust and adaptable, providing researchers in crop protection chemistry with a practical guide to developing novel active ingredients.
PART 1: Synthesis of Pyrazole Carboxamide Fungicides via Oxidation and Amidation
One of the most successful classes of pyrazole-based agrochemicals is the carboxamide fungicides.[4] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a critical mode of action against a wide range of plant pathogenic fungi. The following protocol details a reliable two-step sequence to convert this compound into diverse pyrazole carboxamides. The core strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by coupling with a selected amine.
Experimental Workflow: From Aldehyde to Carboxamide
Caption: Workflow for the synthesis of pyrazole carboxamides.
Protocol 1.1: Oxidation of this compound
This step converts the C-4 aldehyde into a carboxylic acid, a necessary intermediate for amide bond formation.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a 3:2 mixture of water and acetone in a round-bottom flask equipped with a reflux condenser.[4]
-
Add potassium permanganate (KMnO₄, ~3.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to 80°C and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate to a pH of approximately 2 using HCl.
-
The resulting precipitate, 1-Vinyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Scientist's Note (Trustworthiness): The use of a water/acetone solvent system is crucial for managing the solubility of both the organic precursor and the inorganic oxidant.[4] The reaction endpoint is critical; over-refluxing can lead to side reactions, while incomplete reaction reduces yield. TLC is a simple and effective way to validate the consumption of the starting material.
Protocol 1.2: Amidation to Form Target Fungicides
The carboxylic acid is first converted to a more reactive acid chloride, which then readily couples with a primary or secondary amine to form the stable amide bond.
-
Materials:
-
1-Vinyl-1H-pyrazole-4-carboxylic acid (from Protocol 1.1)
-
Thionyl chloride (SOCl₂)
-
Substituted amine (e.g., 2-aminotoluene)
-
Triethylamine (Et₃N) or other suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, ~4 equivalents) to the 1-Vinyl-1H-pyrazole-4-carboxylic acid (1 equivalent).[4]
-
Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-Vinyl-1H-pyrazole-4-carbonyl chloride is typically a liquid and can be used directly in the next step.[4]
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as THF.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in THF.
-
Slowly add the amine solution to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-substituted-1-vinyl-1H-pyrazole-4-carboxamide.
-
Scientist's Note (Expertise): Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. This activation step is standard in amide synthesis and ensures high conversion rates.[4] The inclusion of a base like triethylamine is essential to neutralize the HCl gas generated during the reaction, preventing unwanted side reactions with the amine starting material.
PART 2: Synthesis of Pyrazole Schiff Bases as Potential Insecticides
Schiff base formation (imination) is a straightforward and efficient condensation reaction between an aldehyde and a primary amine. This reaction provides a rapid pathway to generate molecular diversity and is a proven strategy for discovering compounds with insecticidal properties.[6]
Experimental Workflow: Aldehyde-Amine Condensation
Caption: One-step synthesis of pyrazole Schiff bases.
Protocol 2.1: Acid-Catalyzed Condensation
-
Materials:
-
This compound
-
Substituted primary amine (e.g., 5-amino-1,3,4-thiadiazole-2-thiol)
-
Ethanol
-
p-Toluenesulfonic acid (PTSA) or glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of PTSA (e.g., 0.05 equivalents).
-
Reflux the mixture for 4-8 hours. The formation of the product can often be observed as a precipitate. Monitor the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the purified pyrazole Schiff base under vacuum.
-
Scientist's Note (Expertise): The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. The removal of water, either by azeotropic distillation or by the formation of a solid product that precipitates out of solution, drives the equilibrium towards the formation of the imine.
PART 3: Synthesis via Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[9] Using this compound in an MCR allows for the rapid construction of complex, fused heterocyclic systems, which are valuable scaffolds in agrochemical discovery.
Experimental Workflow: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles
Caption: Four-component synthesis of fused pyrazole systems.
Protocol 3.1: Taurine-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is adapted from established methods for synthesizing pyrano[2,3-c]pyrazoles, using the vinylpyrazole carbaldehyde as the aldehyde component.[9]
-
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Taurine (catalyst)
-
Water
-
-
Procedure:
-
In a flask, create a mixture of this compound (1 equivalent), malononitrile (1 equivalent), ethyl acetoacetate (1 equivalent), and hydrazine hydrate (1 equivalent) in water.[9]
-
Add taurine (10 mol%) as the catalyst.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, a solid product typically forms.
-
Cool the mixture to room temperature.
-
Filter the solid precipitate, wash thoroughly with hot water, and then recrystallize from ethanol to obtain the purified pyrano[2,3-c]pyrazole product.[9]
-
Scientist's Note (Expertise): This reaction is a prime example of "green chemistry," utilizing water as a solvent and a bio-organic catalyst.[9] The cascade of reactions (Knoevenagel condensation, Michael addition, and cyclization) proceeds in one pot, which saves time, resources, and reduces waste, making it a highly attractive method for library synthesis in a discovery setting.
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The table below summarizes the expected outcomes and required characterization methods for the described protocols.
| Protocol | Product Class | Target Agrochemical Activity | Key Reaction Type | Typical Yield Range | Required Analytical Confirmation |
| 1.1 & 1.2 | Pyrazole Carboxamide | Fungicide[7] | Oxidation, Amidation | 60-85% | ¹H-NMR, ¹³C-NMR, IR, High-Resolution Mass Spectrometry (HRMS)[1][10] |
| 2.1 | Pyrazole Schiff Base | Insecticide, Fungicide[6] | Condensation (Imination) | 75-95% | ¹H-NMR, IR, Elemental Analysis |
| 3.1 | Pyrano[2,3-c]pyrazole | Fungicide, Herbicide[9] | Multi-Component Reaction | 80-95% | ¹H-NMR, ¹³C-NMR, HRMS |
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. Available at: [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. ResearchGate. Available at: [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ResearchGate. Available at: [Link]
-
Synthetic route for compounds 10a–10x. ResearchGate. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. ResearchGate. Available at: [Link]
-
Synthetic route for the title compounds. ResearchGate. Available at: [Link]
-
Synthetic Routes to Pyrazoles. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.
The synthesis of this compound typically involves two critical transformations: the formylation of the pyrazole ring at the C4 position and the N-vinylation of the ring. The sequence of these steps is a crucial decision point that significantly impacts overall yield and purity. This guide is structured to address challenges in both key stages and provide a holistic strategy for success.
Part 1: The Heart of the Synthesis: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and effective method for introducing a formyl group onto the electron-rich C4 position of the pyrazole ring.[1][2] It utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] Understanding and controlling this step is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why are the preparation conditions so critical? The Vilsmeier reagent, [Cl(CH₃)₂N=CHCl]⁺, is the active electrophile that attacks the pyrazole ring.[2] Its formation from POCl₃ and DMF is highly exothermic and moisture-sensitive. Proper preparation is non-negotiable for a successful reaction.
-
Causality: The reaction must be performed under strictly anhydrous conditions because the Vilsmeier reagent and POCl₃ react violently with water, leading to decomposition and the generation of corrosive HCl gas.[2][3] The dropwise addition of POCl₃ to ice-cold DMF (0-5 °C) is essential to manage the exotherm, preventing reagent degradation and the formation of undesired side products.[4]
Q2: My starting material is a hydrazone. Can I still use the Vilsmeier-Haack reaction? Yes, this is a highly efficient and common one-pot method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[5][6][7] The Vilsmeier-Haack conditions first facilitate the cyclization of the hydrazone to form the pyrazole ring, which is then formylated in situ.[6][8]
Troubleshooting Guide: The Vilsmeier-Haack Reaction
Issue 1: Low or No Product Yield
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent is rapidly hydrolyzed by water, quenching the active electrophile. | Ensure all glassware is oven-dried. Use anhydrous grade DMF and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][4] |
| Improper Reagent Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A large excess can sometimes promote side reactions. | A molar excess of the Vilsmeier reagent is generally required to drive the reaction. Start with 1.5-2.5 equivalents of POCl₃ relative to the pyrazole substrate and optimize from there.[4][9] |
| Suboptimal Reaction Temperature | Formylation is temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If too high, decomposition and tar formation can occur. | After forming the reagent at 0 °C and adding the substrate, the reaction typically requires heating (e.g., 60-120 °C) to proceed to completion.[4][9] Monitor progress closely by Thin Layer Chromatography (TLC) to find the optimal balance. |
| Ineffective Quenching/Work-up | The product can be lost or can decompose during work-up. The reaction must be carefully quenched to neutralize corrosive reagents and facilitate extraction. | Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base like saturated sodium bicarbonate or dilute NaOH to a pH of 7-8 before extraction.[4][10] |
Issue 2: Significant Formation of Tar or Dark-Colored Impurities
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Reaction Temperature Too High | Excessive heat can cause decomposition of the starting material, product, and the Vilsmeier reagent itself, leading to complex polymeric side products. | Do not rush the reaction with excessive heat. Determine the lowest effective temperature for your specific substrate using TLC monitoring. A longer reaction time at a moderate temperature is often preferable to a short time at a high temperature.[3] |
| Impurities in Starting Materials | Non-volatile impurities in the starting pyrazole or solvent can char and decompose under the acidic and high-temperature conditions of the reaction. | Use purified starting materials. If the pyrazole is a solid, consider recrystallization. Ensure solvents are of high purity and anhydrous.[3] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Vinyl-1H-pyrazole
This protocol assumes the N-vinylation step has been performed first. Adjustments may be needed for other substrates.
-
Reagent Preparation: In a three-neck, oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (6.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (2.0 eq.) dropwise to the cold DMF with vigorous stirring over 30 minutes. A viscous, pale-yellow complex should form. Allow the mixture to stir at 0 °C for an additional 30-60 minutes.
-
Formylation: Dissolve 1-Vinyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-80 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel.[4][11]
Part 2: The N-Vinylation Step
Introducing the vinyl group onto the pyrazole nitrogen can be accomplished through several methods, each with its own advantages and challenges. The choice of method can be influenced by the substrate (i.e., whether it is already formylated) and available reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-vinylation of pyrazoles? Common methods include:
-
Reaction with Vinyl Acetate: This method often uses a mercury(II) or palladium catalyst and involves a transvinylation reaction. It can provide good yields.[12]
-
Reaction with Dichloroethane followed by Elimination: This is a two-step process where the pyrazole is first alkylated with 1,2-dichloroethane, followed by a base-induced dehydrochlorination to form the vinyl group.[12]
-
Reaction with Acetylene or Calcium Carbide: Direct vinylation with acetylene gas can be effective but requires specialized equipment for handling flammable gases.[12][13] Using calcium carbide as a solid acetylene source is a safer alternative.[13]
Q2: Can the vinyl group survive the Vilsmeier-Haack conditions? The exocyclic double bond of the vinyl group can be sensitive to the highly acidic and electrophilic conditions of the Vilsmeier-Haack reaction. Polymerization or other side reactions are a risk, which can contribute to lower yields and the formation of tar. This is a key reason why the alternative synthetic route (formylation first) is often considered.
Troubleshooting Guide: The N-Vinylation Reaction
Issue: Low or No Vinylation Product
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Poor Nucleophilicity of Pyrazole | If you are attempting to vinylate pyrazole-4-carbaldehyde, the electron-withdrawing effect of the aldehyde group reduces the nucleophilicity of the ring nitrogens, making the reaction more difficult. | A stronger base or more forcing reaction conditions (higher temperature) may be necessary. However, this increases the risk of side reactions. Consider protecting the aldehyde as an acetal before vinylation, followed by deprotection. |
| Catalyst Inactivity | For catalyzed reactions (e.g., with vinyl acetate), the catalyst may be poisoned or inactive. | Ensure the catalyst is fresh and handled correctly. For palladium-catalyzed reactions, ensure the reaction is properly degassed to remove oxygen. |
| Incorrect Base/Solvent System | The choice of base and solvent is critical for deprotonating the pyrazole and facilitating the substitution or elimination reaction. | For the dichloroethane route, a strong base like KOH or NaOH under phase-transfer catalysis (PTC) conditions is effective.[12] For direct vinylation, systems like KOH in DMSO are often used. |
Part 3: Integrated Synthesis Strategy and Purification
A successful synthesis depends on how the two key steps are integrated and how the final product is isolated from the complex reaction mixture.
Workflow Diagram: Alternative Synthetic Routes
Caption: Alternative synthetic pathways to the target compound.
Strategic Decision: Which Route is Better?
-
Route A (Vinylation First):
-
Pros: The Vilsmeier-Haack reaction on an N-substituted pyrazole is generally high-yielding.
-
Cons: The vinyl group may be unstable under the harsh formylation conditions, potentially leading to polymerization and lower yields.
-
-
Route B (Formylation First):
-
Pros: Avoids exposing the sensitive vinyl group to Vilsmeier-Haack conditions.
-
Cons: The N-H of pyrazole-4-carbaldehyde is less nucleophilic due to the electron-withdrawing aldehyde group, making the subsequent N-vinylation step more challenging.[12]
-
Recommendation: For initial attempts, Route A is often preferred due to the reliability of the Vilsmeier-Haack step on simple N-substituted pyrazoles. However, if significant degradation or low yields are observed, Route B becomes a necessary alternative, possibly requiring optimization of the N-vinylation conditions (e.g., stronger base, higher temperature, or protection of the aldehyde group).
Final Product Purification Workflow
Purification is critical for removing unreacted starting materials, reagents, and side products. Column chromatography is the most effective method.[4]
Caption: Step-by-step workflow for purification by column chromatography.
By carefully considering the reaction conditions for both the formylation and vinylation steps, and by choosing the synthetic sequence most appropriate for your laboratory capabilities, you can significantly improve the yield and purity of this compound.
References
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
-
Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]
-
PubMed. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Available at: [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
ResearchGate. N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available at: [Link]
-
SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available at: [Link]
-
NIH. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]
-
ResearchGate. Synthetic procedures to access N-vinyl derivatives. Available at: [Link]
-
ResearchGate. (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]
-
ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
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Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Derivatives
Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal and agrochemical research, but their purification can present unique challenges due to the reactivity of the aldehyde group and the nature of impurities generated during synthesis, most commonly via the Vilsmeier-Haack reaction.[1][2]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and optimize these techniques for your specific derivative.
General Purification Strategy & Troubleshooting
The purification of pyrazole-4-carbaldehyde derivatives typically follows a standard workflow after the initial reaction work-up, which involves quenching, neutralization, and extraction.[3][4] The choice of technique depends on the physical state of the crude product and the nature of the impurities.
Caption: General purification workflow for pyrazole-4-carbaldehyde derivatives.
Frequently Asked Questions (General)
Q1: My crude product is a dark, oily residue after synthesis. What's the first step?
A1: A dark, oily crude product is common and usually indicates the presence of polymeric by-products and residual high-boiling solvents like DMF. The first and most crucial step is to attempt purification via flash column chromatography on silica gel.[1] This technique is highly effective at separating the desired product from both highly polar baseline impurities and non-polar contaminants.[5] Avoid proceeding directly to recrystallization, as the impurities will likely inhibit crystal formation.
Q2: I've purified my compound, but it starts to change color (e.g., yellowing) upon storage. What is happening and how can I prevent it?
A2: This is a classic sign of product instability. The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen), which can convert it to the corresponding carboxylic acid.[6] Additionally, pyrazole derivatives can be sensitive to light (photodegradation).[7]
Causality & Prevention:
-
Oxidation: The aldehyde C-H bond is relatively weak and can be attacked by atmospheric oxygen. This process can be accelerated by trace metal impurities.
-
Photodegradation: Aromatic systems like pyrazoles can absorb UV light, leading to excited states that undergo unwanted reactions.[7]
Best Practices for Storage: [6][7]
-
Inert Atmosphere: Store the purified solid under an inert atmosphere like argon or nitrogen.
-
Protect from Light: Use an amber glass vial or wrap the container in aluminum foil.
-
Low Temperature: Store at low temperatures (2-8°C or -20°C for long-term storage) to slow the rate of any potential degradation reactions.
-
Dry Conditions: Ensure the product is completely dry and the container is tightly sealed to prevent moisture-mediated degradation.
Q3: What are the most common impurities from a Vilsmeier-Haack synthesis that I should be trying to remove?
A3: The Vilsmeier-Haack reaction is robust but can generate several characteristic impurities that complicate purification.[1]
-
Unreacted Starting Material: Incomplete reactions will leave the initial pyrazole substrate in your crude mixture. This is typically less polar than the aldehyde product and will elute earlier in column chromatography.
-
Di-formylated Products: Under harsh conditions (high temperature or prolonged reaction time), the Vilsmeier reagent can sometimes add a second formyl group to the pyrazole ring. This by-product is significantly more polar than your desired mono-aldehyde.
-
Chlorinated By-products: The Vilsmeier reagent (formed from POCl₃) can occasionally act as a chlorinating agent, especially at higher temperatures, leading to chlorinated pyrazole derivatives.[1] These may have similar polarity to your product, making separation challenging.
-
Residual DMF: N,N-Dimethylformamide is a high-boiling solvent used in the reaction. It is very polar and can be difficult to remove completely. Washing the organic extract thoroughly with brine (saturated NaCl solution) during work-up helps remove the bulk of it.
Purification Technique 1: Flash Column Chromatography
This is the most common and versatile method for purifying pyrazole-4-carbaldehyde derivatives.[8] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting logic for flash column chromatography.
Q4: My TLC shows good separation, but on the column, the spots are running much closer together. Why?
A4: This is a common scalability issue. The resolution on a TLC plate does not always translate directly to a large column for several reasons.
-
Overloading: The most frequent cause. Too much crude material for the amount of silica gel used will saturate the stationary phase, leading to broad bands that merge. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Flow Rate: Running the column too fast reduces the number of equilibrium exchanges between the stationary and mobile phases, decreasing resolution. A steady drip rate is optimal.
-
Poor Packing: Air bubbles or channels in the silica bed create preferential pathways for the solvent, ruining separation. Ensure the column is packed uniformly and never allowed to run dry.
Q5: My product is eluting as a broad, streaky band (tailing). How can I get sharper peaks?
A5: Tailing is often caused by interactions that are too strong between your compound and the silica gel.
-
Causality: Silica gel is acidic. The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, causing tailing. The aldehyde group can also participate in hydrogen bonding.
-
Solution 1 (Solvent Polarity): Add a small amount of a more polar solvent to your eluent system. For example, if you are using ethyl acetate/hexane, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica and sharpen the elution profile of basic compounds.[9] Alternatively, a small amount of methanol or isopropanol can help disrupt strong hydrogen bonding.
-
Solution 2 (Pre-adsorption): If the compound has low solubility in the starting eluent, it can precipitate at the top of the column and then slowly redissolve as the solvent polarity increases, causing streaking. To fix this, dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.
Protocol: Flash Column Chromatography
-
Preparation: Select a solvent system based on TLC analysis. A good target Rf (retention factor) for your product is ~0.25-0.35. A common starting eluent for pyrazole-4-carbaldehydes is a mixture of ethyl acetate and hexane.[1][8]
-
Column Packing: Pack a glass column with silica gel (70-230 mesh is standard) as a slurry in the least polar solvent of your eluent system (e.g., hexane).[5] Ensure no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimal amount of a strong solvent or the eluent itself. Alternatively, use the dry-loading method described in Q5. Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting with the solvent system. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to move the compounds down the column.[1]
-
Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]
| Solvent System Component | Polarity Index | Typical Use Case for Pyrazole-4-carbaldehydes |
| Hexane / Petroleum Ether | ~0.1 | Non-polar component of the mobile phase. |
| Dichloromethane (DCM) | 3.1 | Can be used as a component for moderately polar products. |
| Ethyl Acetate (EtOAc) | 4.4 | The most common polar component mixed with hexane.[1][8] |
| Acetone | 5.1 | A stronger polar solvent, used for more polar derivatives. |
| Methanol (MeOH) | 5.1 | Used in small percentages (1-5%) for highly polar products. |
Table 1: Common solvents and their role in the chromatography of pyrazole-4-carbaldehydes.
Purification Technique 2: Recrystallization
Recrystallization is an excellent final purification step for crystalline solid products to achieve high purity. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[4]
Troubleshooting Guide: Recrystallization
Q6: I can't find a suitable solvent for recrystallization. What are my options?
A6: The ideal solvent is one where your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, water) in test tubes. Heat to dissolve, then cool to see if crystals form.
-
Two-Solvent System: If no single solvent works, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "bad" (or anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and DCM/Hexane.
Q7: My product "oils out" instead of forming crystals upon cooling. What should I do?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product.
-
Causality: The compound is coming out of the solution as a liquid instead of a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the compound.
-
Solution 1: Re-heat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: Add more of the "good" solvent to the hot solution to make it less concentrated before cooling.
-
Solution 3: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 4: Add a "seed crystal" (a tiny amount of the pure solid, if you have it) to the cooled solution to initiate crystallization.
Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from a previous column), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
- Al-Azawi, R. S., & Al-Amiery, A. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 320-329.
-
Reddy, T. J., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(4), 854-862. Available from: [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: 1-Vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for 1-Vinyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability, storage, and handling of this compound, presented in a clear question-and-answer format. Our aim is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2] Storing at lower temperatures, such as -20°C, may also be appropriate for long-term storage, although specific data for this compound is limited. The key is to maintain a consistent, low-temperature environment to minimize thermal degradation.
Q2: What is the general chemical stability of this compound?
A2: Under recommended storage conditions, this compound is considered stable.[1] However, the presence of both a vinyl group and an aldehyde group on the pyrazole ring suggests potential reactivity under certain conditions. The vinyl group can be susceptible to polymerization, while the aldehyde group is prone to oxidation.[3]
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid contact with skin and eyes.[5][6] Avoid inhalation of any dust or vapors.[1]
Q4: Can I store solutions of this compound?
A4: It is highly recommended to prepare solutions fresh for each experiment. The aldehyde functional group is susceptible to oxidation, especially when in solution and exposed to air.[3] If storage of a solution is unavoidable, it should be purged with an inert gas like nitrogen or argon and stored at a low temperature (-20°C or -80°C) in a tightly sealed container to minimize degradation.[3]
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Potential Cause: Compound Degradation. The stability of this compound can be compromised by several factors, leading to inconsistent results.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended refrigerated temperature and protected from light and moisture.[1][7]
-
Check for Signs of Degradation: Visually inspect the compound for any changes in color or consistency.
-
Perform Quality Control: If you suspect degradation, it is advisable to perform an analytical check, such as ¹H NMR or LC-MS, to confirm the purity of the compound before use.
-
Use Fresh Aliquots: If you have a larger batch of the compound, use a fresh, unopened aliquot for your next experiment to rule out contamination or degradation of the working stock.
-
Issue 2: Poor Solubility in a Chosen Solvent
-
Potential Cause: Inappropriate Solvent Choice. While information on the solubility of this compound is not extensively detailed in the provided search results, pyrazole derivatives often exhibit varied solubility profiles.
-
Troubleshooting Steps:
-
Consult Supplier Information: Check the technical data sheet provided by the supplier for recommended solvents.
-
Test a Range of Solvents: If the information is not available, perform small-scale solubility tests with a range of common laboratory solvents, starting with those typically used for similar heterocyclic compounds (e.g., DMSO, DMF, acetonitrile).[3]
-
Consider Gentle Warming or Sonication: In some cases, gentle warming or sonication can aid in dissolution. However, be cautious as excessive heat can promote degradation.
-
Issue 3: Reaction Failure or Low Yield
-
Potential Cause 1: Inactive Reagent due to Degradation. As mentioned, the aldehyde group is prone to oxidation, which would render the compound inactive for reactions where the aldehyde is a key functional group.
-
Troubleshooting Steps:
-
Confirm the purity of the this compound using an appropriate analytical method.
-
If degradation is confirmed, obtain a fresh batch of the compound.
-
-
Potential Cause 2: Incompatible Reaction Conditions. The vinyl and aldehyde functionalities can be sensitive to certain reaction conditions.
-
Troubleshooting Steps:
-
pH Sensitivity: The aldehyde group can be sensitive to both acidic and basic conditions.[3] It is generally best to maintain a neutral pH unless the reaction mechanism requires acidic or basic catalysis.
-
Atmosphere: For reactions sensitive to oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Light Sensitivity: Aromatic aldehydes can be susceptible to photodegradation.[3] Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
-
III. In-Depth Technical Insights
This section provides a deeper understanding of the chemical properties of this compound and the rationale behind the recommended handling and storage procedures.
Understanding the potential degradation pathways is crucial for maintaining the integrity of this compound.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts. Storing under an inert atmosphere and in the dark can mitigate this.[3]
-
Polymerization: The vinyl group (-CH=CH₂) can undergo polymerization, especially when exposed to heat, light, or radical initiators. This would lead to the formation of oligomers or polymers, significantly reducing the purity of the compound.
-
Hydrolysis: While the pyrazole ring itself is generally stable, the aldehyde group can be sensitive to moisture, potentially forming a hydrate.[3] It is crucial to keep the container tightly closed in a dry environment.[1][7]
For quick reference, the following table summarizes the key storage and handling recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2°C - 8°C) | To minimize thermal degradation and potential polymerization.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Protect from light (Amber vial or foil) | To prevent photodegradation.[3] |
| Moisture | Keep container tightly closed in a dry place | To prevent hydrolysis.[1][7] |
| Handling | In a well-ventilated area with appropriate PPE | To avoid inhalation and skin/eye contact.[1][5][6] |
IV. Experimental Protocols
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound, minimizing the risk of degradation.
Caption: Workflow for preparing a stock solution.
-
Equilibration: Allow the container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: In a chemical fume hood, quickly weigh the desired amount of the compound into a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial. It is recommended to use a solvent that has been purged with an inert gas.
-
Mixing: Cap the vial tightly and mix by vortexing or brief sonication until the compound is fully dissolved. Avoid excessive heating.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with an inert gas, seal it tightly, and store it at a low temperature (e.g., -20°C).
Disclaimer: The information provided in this technical support guide is based on available safety data sheets and general chemical principles. It is intended for use by qualified professionals and should be supplemented with a thorough review of the specific safety data sheet (SDS) for this compound provided by your supplier. Always perform a risk assessment before starting any new experimental work.
References
- FF-5394 - Safety Data Sheet. (2023-01-02). [Source Not Available].
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. National Institutes of Health. [Link]
-
(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022-10-14). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Chemical Methodologies. [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (2025-08-09). ResearchGate. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Source Not Available].
-
Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Source Not Available].
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013-10-13). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health. [Link]
-
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Journal of Advanced Scientific Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. National Institutes of Health. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. National Institutes of Health. [Link]
Sources
Technical Support Center: Overcoming Challenges in the N-Vinylation of Pyrazoles
Welcome to the technical support center for the N-vinylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The N-vinylpyrazole moiety is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its synthesis can present several challenges, from achieving the desired regioselectivity to optimizing reaction yields and simplifying purification.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experimental work. The information is structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-vinylation of pyrazoles?
A1: The primary methods for N-vinylation of pyrazoles include:
-
Transition-metal-catalyzed cross-coupling reactions: These often employ copper or palladium catalysts with vinyl halides or vinylboronic acids.[1]
-
Base-promoted reactions: These can involve the reaction of pyrazoles with vinyl sulfonium salts or other activated vinyl species under basic conditions.[4][5][6]
-
Direct vinylation with acetylene or its equivalents: This can be achieved under various conditions, sometimes involving metal catalysts or high pressure.
-
Michael addition reactions: The addition of pyrazoles to conjugated carbonyl alkynes can yield N-carbonylvinylated pyrazoles.[1]
Q2: How can I control the regioselectivity of N-vinylation on an unsymmetrically substituted pyrazole?
A2: Regioselectivity is a significant challenge and is influenced by steric and electronic factors of the pyrazole substituents. Generally, the vinyl group will add to the less sterically hindered nitrogen. In some cases, the choice of catalyst and reaction conditions can influence the isomeric ratio. For instance, in certain silver-catalyzed Michael additions, high regioselectivity for N1-vinylation has been observed.[1][7]
Q3: My N-vinylation reaction is not going to completion. What are the likely causes?
A3: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: The pyrazole nitrogen can coordinate to the metal center, leading to catalyst poisoning.[8]
-
Insufficiently strong base: A base that is too weak may not effectively deprotonate the pyrazole, hindering its nucleophilicity.
-
Low reaction temperature or short reaction time: Some N-vinylation reactions require elevated temperatures and extended reaction times to proceed to completion.
-
Poor quality of reagents or solvents: The presence of water or other impurities can interfere with the reaction.
Q4: I am observing significant side product formation. What are the common side reactions?
A4: Common side reactions include the formation of regioisomers, polymerization of the vinylating agent, and in the case of palladium-catalyzed reactions with vinyl triflates, the formation of β-ketoesters and ynoates.[9] Careful control of reaction conditions and the use of dry, high-purity reagents can minimize these side reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the N-vinylation of pyrazoles.
Problem 1: Low to No Product Yield
Low or no yield is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Catalyst Inactivity/Poisoning | 1. Increase catalyst loading. 2. Use ligands that can prevent strong coordination of the pyrazole to the metal center (e.g., bulky phosphine ligands in palladium catalysis).[9] 3. Consider a metal-free approach if catalyst poisoning is persistent.[4][5][6] | Pyrazole nitrogens can act as ligands, poisoning the metal catalyst and halting the catalytic cycle.[8] Bulky ligands can sterically hinder this coordination. |
| Incorrect Base | 1. Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or an organic base like DBU).[5] 2. Ensure the base is anhydrous. | The pKa of the pyrazole N-H bond dictates the required base strength for deprotonation, which is essential for its nucleophilic attack. |
| Suboptimal Reaction Conditions | 1. Increase the reaction temperature incrementally. 2. Prolong the reaction time. 3. Screen different solvents, as solvent polarity can significantly impact reaction rates.[5] | Reaction kinetics are highly dependent on temperature and solvent. Some vinylation reactions have a high activation energy barrier. |
| Poor Reagent Quality | 1. Use freshly distilled or purified solvents and reagents. 2. Ensure vinylating agents (e.g., vinyl halides) have not degraded. | Impurities, especially water, can quench the base or react with the catalyst and starting materials. |
Problem 2: Poor Regioselectivity in Unsymmetrical Pyrazoles
Achieving high regioselectivity is crucial for obtaining a pure product and simplifying downstream processing.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Steric Hindrance | 1. If possible, introduce a bulky protecting group on one of the pyrazole substituents to direct the vinylation to the less hindered nitrogen. 2. Utilize a bulkier vinylating agent if the desired isomer is at the less hindered position. | The transition state leading to the less sterically hindered product is generally lower in energy, making it the major product. |
| Electronic Effects | 1. Modify the electronic properties of the pyrazole substituents (electron-donating or electron-withdrawing) to influence the nucleophilicity of the adjacent nitrogen atoms. | The electron density on the pyrazole nitrogens will affect their reactivity towards the electrophilic vinyl source. |
| Reaction Mechanism | 1. Switch to a different catalytic system or reaction type. For example, a base-promoted reaction may offer different regioselectivity compared to a copper-catalyzed one.[1][4][5] | The mechanism of N-vinylation can vary significantly between different methods, leading to different regiochemical outcomes. |
Problem 3: Formation of Undesired Side Products
Minimizing side product formation is key to improving the overall efficiency and atom economy of the reaction.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Polymerization of Vinylating Agent | 1. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 2. Maintain a low concentration of the vinylating agent by adding it slowly to the reaction. | Vinyl compounds can undergo radical polymerization, especially at elevated temperatures. |
| Elimination of Vinylating Agent | 1. In palladium-catalyzed reactions with vinyl triflates, use a non-nucleophilic base to minimize elimination.[9] | Strong, nucleophilic bases can promote the elimination of the triflate group, leading to the formation of alkynes. |
| Hydrolysis of Starting Materials or Products | 1. Ensure all reagents and solvents are rigorously dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can lead to the hydrolysis of sensitive functional groups on the starting materials or the desired product. |
Problem 4: Difficult Product Purification
Even with a successful reaction, purification can be a bottleneck.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Similar Polarity of Product and Starting Material | 1. Optimize the reaction to go to full conversion to eliminate starting material from the crude product. 2. If separation by column chromatography is difficult, consider crystallization or distillation if the product is suitable. | The structural similarity between the N-vinylpyrazole and the starting pyrazole can make chromatographic separation challenging. |
| Presence of Regioisomers | 1. Revisit the strategies for improving regioselectivity (see Problem 2). 2. Utilize high-performance liquid chromatography (HPLC) for separation if the isomers are inseparable by standard column chromatography. | Regioisomers often have very similar physical properties, making their separation difficult. |
| Contamination with Catalyst Residues | 1. Pass the crude product through a plug of silica gel or activated carbon to remove metal catalyst residues. 2. Perform an aqueous workup with a chelating agent (e.g., EDTA) to sequester the metal. | Residual metal catalysts can interfere with subsequent reactions and are often undesirable in the final product, especially for pharmaceutical applications. |
Experimental Protocols and Workflows
General Protocol for Copper-Catalyzed N-Vinylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the pyrazole (1.0 equiv), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K3PO4, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., DMF or toluene) and the vinylating agent (e.g., a vinyl halide, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield N-vinylation reactions.
References
-
Wang, S., Xu, H., Zhang, R., Zhang, S., Chai, Y., Yang, B., Zhao, J., & Xu, Y. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6739–6744. [Link]
-
Li, Y., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(10), 4214. [Link]
-
Wang, S., Xu, H., Zhang, R., Zhang, S., Chai, Y., Yang, B., & Zhao, J. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. American Chemical Society. [Link]
-
Li, Y., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. ResearchGate. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
Padwa, A., et al. (2015). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. ResearchGate. [Link]
-
Willis, M. C., et al. (2005). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. The Journal of Organic Chemistry, 70(21), 8638–8641. [Link]
-
Cheng, S.-J., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Smith, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]
-
Wang, S., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. PubMed. [Link]
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]
-
Beletskaya, I. P., et al. (2003). Palladium-Catalyzed Stereocontrolled Vinylation of Azoles and Phenothiazine. Organic Letters, 5(23), 4309–4311. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 516(7531), 347–352. [Link]
-
Willis, M. C., et al. (2005). Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles. PubMed. [Link]
-
Ananikov, V. P., et al. (2024). Synthetic procedures to access N-vinyl derivatives. ResearchGate. [Link]
-
Skvortsov, A. A., et al. (2011). N-vinylpyrazole copolymers. ResearchGate. [Link]
-
Chen, J., et al. (2018). Investigation on Copper-Catalyzed Vinylation of N- and S-Centered Nucleophiles. IntechOpen. [Link]
-
Smith, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Reddit. (2023). N-methylation of pyrazole. Reddit. [Link]
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- 1. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Pyrazole Triflates
An in-depth guide to navigating the complexities of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving pyrazole triflates.
A Senior Application Scientist's Guide to Troubleshooting and Optimization
The Suzuki-Miyaura coupling is a powerful and versatile tool for forging carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials where the pyrazole moiety is a common structural motif.[1] Pyrazole triflates are particularly useful electrophiles, readily prepared from widely available pyrazolone precursors. However, their reactivity profile presents unique challenges compared to more common aryl halides. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The catalyst, a Palladium(0) species, is regenerated at the end of the cycle. Each step has specific requirements that, if not met, can lead to reaction failure or low yields.
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
General Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of pyrazole triflates and may require optimization for specific substrates. [3][4] Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (1.2-1.4 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 4 mol%)
-
Additional ligand (e.g., dppf, 2 mol%, for a total Pd:dppf of 1:1.5)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or THF, to make a ~0.1 M solution)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the pyrazole triflate, arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the resulting suspension for an additional 5-10 minutes by bubbling the inert gas through the liquid.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reactions are often complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ChemistryOpen. [Link]
-
Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. [Link]
-
El-Gendy, B. E., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17493-17505. [Link]
-
PubMed. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
Semantic Scholar. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2025, July 11). Hydrolysis of aryl triflate during suzuki. r/Chempros. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
Sources
Troubleshooting low yields in multicomponent reactions involving pyrazole aldehydes
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in multicomponent reactions (MCRs) that involve pyrazole aldehydes. Our approach is rooted in mechanistic understanding and field-proven experience to help you navigate the complexities of these powerful synthetic tools.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when encountering yield issues.
Q1: My multicomponent reaction with a pyrazole aldehyde is giving a very low yield. What are the first things I should check?
A1: When troubleshooting low yields, it's best to start with the fundamentals before moving to complex optimizations.
-
Purity of Starting Materials: MCRs are highly sensitive to impurities. Ensure your pyrazole aldehyde is pure and has not oxidized to the corresponding carboxylic acid. Verify the purity of all other reactants (e.g., active methylene compounds, amines/hydrazines, isocyanides) as well.
-
Reaction Monitoring: Don't rely solely on the reaction time reported in the literature. Track the consumption of your starting materials using Thin Layer Chromatography (TLC) or LC-MS. An incomplete reaction is a common cause of low yields, and you may simply need to extend the reaction time or moderately increase the temperature.[1]
-
Stoichiometry: The precise ratio of reactants is crucial in MCRs.[2] A slight excess of one component may be beneficial, but a significant imbalance can lead to the formation of side products. Re-verify your calculations and measurements.
-
Atmosphere: Some intermediates can be sensitive to oxygen or moisture. If you are not already, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if oxidative side reactions are suspected.[3]
Q2: How can I be sure my pyrazole aldehyde is stable under the reaction conditions?
A2: Pyrazole aldehydes, while generally stable, can be susceptible to certain side reactions. To test for stability, set up a control experiment containing only the pyrazole aldehyde, your chosen catalyst, and solvent. Heat it under the same conditions as your MCR and monitor for any decomposition or side-product formation over time using TLC or NMR. This will isolate the aldehyde's stability from the complexity of the full MCR.
Q3: The literature reports high yields for a similar reaction, but mine is failing. Why might this be?
A3: This is a frequent challenge. The electronic and steric properties of your specific pyrazole aldehyde can dramatically alter its reactivity compared to a model substrate. For instance, a pyrazole ring with electron-withdrawing groups can make the aldehyde less reactive in the initial condensation step. Conversely, bulky substituents near the aldehyde group can sterically hinder the reaction.[4][5] Literature procedures are excellent starting points, but optimization for your unique substrate is almost always necessary.
In-Depth Troubleshooting Guides
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following guides break down the problem by key reaction parameters.
Guide 1: Issues with Reactants and Substrate Scope
The reactivity of the pyrazole aldehyde is a cornerstone of the entire MCR cascade.
-
Problem: The initial condensation (e.g., Knoevenagel type) is slow or stalling.
-
Causality: The aldehyde is insufficiently electrophilic, or the nucleophile (e.g., active methylene compound) is not sufficiently activated. Pyrazole aldehydes can have varied electronic properties based on other ring substituents.
-
Solution:
-
Catalyst Choice: If using a base catalyst, ensure it is strong enough to deprotonate the nucleophile but not so strong that it promotes aldehyde self-condensation. Piperidine or Et₃N are common choices.[3] If using an acid catalyst, a Lewis acid like Yb(PFO)₃ or Sc(OTf)₃ can effectively activate the aldehyde carbonyl group.[4][5]
-
Increase Reactivity: If possible, modify the other MCR components. Using a more acidic active methylene compound (e.g., malononitrile vs. ethyl acetoacetate) can accelerate the initial step.[5]
-
-
-
Problem: Formation of numerous side products.
-
Causality: One of the reaction steps is significantly slower than competing side reactions. For example, in a Passerini reaction, if the initial addition of the isocyanide to the protonated aldehyde is slow, other pathways can dominate.[6] In Biginelli or Hantzsch-type reactions, the pyrazole aldehyde might undergo self-condensation or other undesired reactions if the main cyclization pathway is not efficient.[7][8]
-
Solution:
-
Adjust Concentration: MCRs are often higher-order reactions, meaning they benefit significantly from higher concentrations.[6] Try running the reaction at a higher molarity or even under neat (solvent-free) conditions if the reactants are liquids.[9]
-
Order of Addition: While MCRs are ideally one-pot, sometimes a sequential addition strategy can improve yields by allowing a key intermediate to form before adding the final reactant. For example, pre-forming the Knoevenagel adduct between the pyrazole aldehyde and malononitrile before adding the final components can prevent side reactions.[10]
-
-
Guide 2: Catalyst Selection and Optimization
The catalyst is the most powerful lever for controlling the reaction's outcome. The choice between acid, base, organocatalyst, or metal catalyst dictates the entire mechanistic pathway.
-
The Central Role of the Catalyst: The catalyst's primary job is to accelerate the rate-limiting step of the MCR. In many pyrazole-based MCRs, this is either the initial C-C bond formation (like a Knoevenagel condensation) or the final cyclization step.[5] An inefficient catalyst leads to long reaction times, which allows for thermal decomposition and the accumulation of side products.
-
Troubleshooting Workflow:
Caption: Catalyst troubleshooting workflow.
-
Data-Driven Catalyst Selection:
| Catalyst Type | Example(s) | Target Reaction Type | Mechanistic Role | Typical Loading | Reference(s) |
| Organic Base | Piperidine, Et₃N | Pyrano[2,3-c]pyrazoles, Biginelli | Deprotonates active methylene compounds | 5-20 mol% | [3][9] |
| Inorganic Base | K₂CO₃, Sodium Benzoate | Pyrano[2,3-c]pyrazoles | Mild base for sensitive substrates | 10-30 mol% | [9] |
| Brønsted Acid | p-TSA, HCl | Hantzsch, Biginelli | Activates carbonyl, catalyzes cyclization | 10-20 mol% | [7][8] |
| Lewis Acid | Sc(OTf)₃, SnCl₂, Yb(PFO)₃ | General MCRs, Passerini | Coordinates to and activates carbonyls | 5-15 mol% | [5][11] |
| Nanocatalyst | nano-ZnO, Fe₃O₄@SiO₂ | Pyrano[2,3-c]pyrazoles | Provides high surface area, easy recovery | 1-10 mol% | [11][12] |
Guide 3: The Impact of Solvent and Temperature
Solvent and temperature are intrinsically linked; the choice of solvent often dictates the feasible temperature range.
-
Problem: Reaction is slow and requires very long reflux times.
-
Causality: Insufficient thermal energy to overcome the activation barrier of the rate-limiting step.
-
Solution:
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently coupling with polar solvents and reagents. Yields are often significantly improved.[11][13]
-
Ultrasonication: Sonication can accelerate reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer and reaction rates.[3][11]
-
-
-
Problem: Product or intermediates are decomposing at high temperatures.
-
Causality: The desired product or a key intermediate is thermally labile.
-
Solution:
-
Solvent Choice: Switch to a lower-boiling point solvent if possible. However, the primary strategy is to find a more active catalyst (see Guide 2) that allows the reaction to proceed efficiently at a lower temperature or even room temperature.[9]
-
Solvent Screening: The solvent's polarity can stabilize or destabilize transition states. A screen of different solvents is often necessary. Green solvents like water or ethanol/water mixtures have proven highly effective for many pyrazole MCRs, often providing better yields than traditional organic solvents.[14][15]
-
-
-
Comparative Solvent Effects Table (Example for Pyrano[2,3-c]pyrazole Synthesis):
| Solvent | Polarity | Typical Temperature | Key Advantages | Potential Issues | Reference(s) |
| Water | High | 60-100 °C | Environmentally benign, can accelerate reactions via hydrophobic effects. | Poor solubility of nonpolar reactants. | [9][15] |
| Ethanol | Medium-High | RT - 80 °C | Good general-purpose solvent, dissolves many organics. | Can sometimes participate in side reactions. | [3] |
| Water/Ethanol | High | 60-90 °C | Excellent balance of polarity and solubilizing power. | Optimization of the ratio may be needed. | [9] |
| Acetonitrile | Medium-High | RT - 82 °C | Aprotic, good for reactions sensitive to protic solvents. | Can be difficult to remove completely. | [14] |
| Solvent-Free | N/A | RT - 100 °C | Maximizes concentration, environmentally friendly, simple work-up. | Only suitable for liquid reactants or low-melting solids. | [9][11] |
Experimental Protocols
Protocol 1: Systematic Catalyst Screening for a Four-Component Reaction
This protocol outlines a parallel synthesis approach to efficiently screen various catalysts for the reaction of a pyrazole aldehyde (1), malononitrile (2), ethyl acetoacetate (3), and hydrazine hydrate (4).
Objective: To identify the optimal catalyst for maximizing the yield of the target pyrano[2,3-c]pyrazole.
Materials:
-
Pyrazole aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Solvent of choice (e.g., Ethanol, 2.0 M concentration)
-
Catalyst candidates (e.g., Piperidine, Et₃N, p-TSA, Sc(OTf)₃, nano-ZnO)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Setup: Arrange and label 6 reaction vials (5 for catalysts, 1 for a no-catalyst control).
-
Reagent Preparation: Prepare a stock solution of the pyrazole aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent to ensure consistent dispensing.
-
Dispensing: To each vial, add the appropriate volume of the stock solution.
-
Catalyst Addition: To each of the first 5 vials, add one of the catalyst candidates (e.g., 10 mol%). Leave the 6th vial as a control.
-
Initiation: Add the hydrazine hydrate to each vial. Seal the vials and place them on the heating block set to the desired temperature (e.g., 60 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial and spot it on a TLC plate. Develop the plate to qualitatively assess the consumption of starting materials and the formation of the product.
-
Analysis: After a predetermined reaction time (e.g., 8 hours or once the control shows no further progress), quench the reactions. Isolate and purify the product from each vial (if necessary) and calculate the isolated yield. This direct comparison will reveal the most effective catalyst under these conditions.
Caption: Experimental workflow for catalyst screening.
References
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis. [Link]
-
El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Mali, S. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Kumar, V., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]
-
Fatahpour, M., et al. (2020). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
-
Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Abdellattif, M. H., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). Sciforum. [Link]
-
Passerini reaction. (n.d.). In Wikipedia. [Link]
-
Kolosov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]
-
Crew, T. (2023). Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications. Research & Reviews: Journal of Chemistry. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
Sources
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- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 10. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5- a ]pyrimidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00336B [pubs.rsc.org]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
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- 15. preprints.org [preprints.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazole Rings
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved drugs and advanced materials.[1][2] Their utility stems from a unique electronic structure and the capacity for diverse functionalization. However, the inherent reactivity of the pyrazole ring presents a significant and persistent challenge: controlling regioselectivity.[1] The presence of two adjacent nitrogen atoms and three distinct carbon atoms often leads to mixtures of isomers, complicating synthesis, purification, and scale-up.
This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of pyrazole rings. Moving beyond simple protocols, this guide explains the underlying principles governing regioselectivity to empower researchers to make informed decisions and optimize their synthetic strategies.
Fundamentals of Pyrazole Reactivity
Understanding the electronic landscape of the pyrazole ring is critical for predicting and controlling its reactivity. The ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: a pyrrole-like N1 (acidic) and a pyridine-like N2 (basic).[1][3]
-
Nucleophilic Positions (N1, N2, C4): These positions are electron-rich and are the preferred sites for attack by electrophiles.[1][3][4]
-
Electrophilic Positions (C3, C5): Flanked by electronegative nitrogens, these positions are electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[1][3][4][5]
-
Tautomerism: In N-unsubstituted pyrazoles, prototropic tautomerism can complicate functionalization, as the hydrogen atom can reside on either nitrogen, leading to potential isomer mixtures upon reaction.[1][6]
This inherent duality in reactivity is the root cause of most regioselectivity challenges.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental problems.
Problem Area 1: N-Functionalization (Alkylation & Arylation)
Q1: My N-alkylation of an unsymmetrical pyrazole is producing an inseparable mixture of N1 and N2 isomers. How can I favor one over the other?
A1: This is the most common challenge in pyrazole chemistry. The N1/N2 ratio is a delicate balance of steric, electronic, and solvent effects. Here’s how to troubleshoot:
-
Steric Hindrance: This is your most powerful tool. Alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole has a bulky substituent at the C3 position, the incoming electrophile will favor the N1 position, and vice-versa for a C5 substituent. You can also leverage this by using a bulkier alkylating agent to amplify the steric bias.[7]
-
Solvent Choice: The polarity and nature of the solvent are critical.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are generally a good starting point and often favor a single regioisomer.[7]
-
Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in many cases, often favoring the thermodynamically more stable isomer.[8][9]
-
-
Base and Counter-ion: The choice of base dictates the nature of the pyrazolate anion.
-
K₂CO₃ vs. NaH: For a 3-substituted pyrazole, K₂CO₃ in DMSO is a reliable system for promoting N1-alkylation.[7] In some cases, switching to sodium hydride (NaH) can prevent the formation of isomeric mixtures by creating a more "naked" and reactive anion, where inherent electronic preferences dominate.[10] The cation size (K⁺ vs. Na⁺) can also influence which nitrogen is sterically accessible for coordination and subsequent reaction.
-
-
Electronic Effects: An electron-withdrawing group (EWG) at C3 will decrease the nucleophilicity of the adjacent N2 atom, thus favoring alkylation at N1. Conversely, an electron-donating group (EDG) can enhance the nucleophilicity of the adjacent nitrogen.
Troubleshooting Workflow: N1 vs. N2 Selectivity
Caption: Decision tree for troubleshooting poor N1/N2 regioselectivity.
Problem Area 2: C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but it is highly dependent on directing groups and catalyst systems to achieve regioselectivity.[11][12][13]
Q2: I am attempting a palladium-catalyzed C-H arylation on an N1-substituted pyrazole and getting a mixture of C3 and C5 products. How can I direct the reaction to a single position?
A2: C3 and C5 positions have similar C-H bond dissociation energies, making differentiation a challenge.[1] The key is to exploit subtle electronic differences or, more reliably, to install a directing group.
-
Inherent Reactivity: The C5 proton is generally more acidic (more electrophilic) than the C3 proton, especially in N1-substituted pyrazoles.[5] Therefore, reactions involving deprotonation or concerted metalation-deprotonation (CMD) pathways often favor the C5 position.
-
Directing Groups (DGs): This is the most robust strategy. A directing group, typically installed at the N1 position, coordinates to the metal catalyst and delivers it to a specific C-H bond, usually forming a stable 5- or 6-membered metallacycle.
-
For C5-Functionalization: Many standard DGs like pyridine, amides, or carboxylic acids attached to the N1-substituent will direct functionalization to the C5 position of the pyrazole ring.[14][15][16]
-
For C3-Functionalization: This is significantly more challenging. It often requires more complex strategies, such as using a removable directing group on the N2 atom or employing substrates where the C5 position is blocked. Recent methods have explored pyrazole N-oxides, which react with arynes to selectively deliver a substituent to the C3 position.[17]
-
-
Ligand and Additive Effects: For non-directed C-H functionalizations, the choice of ligand on the metal catalyst and the use of additives can influence the regiochemical outcome. For instance, in some systems, phosphine-free palladium catalysts may favor one position, while specific phosphine ligands (like SPhos) can favor another.[18]
Table 1: Common Directing Groups for Pyrazole C-H Functionalization
| Directing Group (on N1) | Target Position | Metal Catalyst | Typical Reaction | Reference Insight |
| 2-Pyridyl | C5 | Pd(II), Rh(III) | Arylation, Alkenylation | Forms a stable 5-membered palladacycle. |
| Amide (e.g., Pivaloyl) | C5 | Pd(II) | Arylation | Robust and widely used for C(sp²)–H activation.[14] |
| Carboxylic Acid | C5 | Pd(II) | Arylation, Alkylation | Often requires an oxidant like Ag₂O. |
| Pyrimidine | C5 | Ru(II) | Annulation | Can be used for constructing fused ring systems. |
| N-Oxide (on pyrazole) | C3 | N/A (Aryne) | Hydroxyarylation | A specialized method for otherwise difficult C3-functionalization.[17] |
Q3: My C-H activation reaction is not working at all. What are the common points of failure?
A3: A complete lack of reactivity in C-H activation often points to issues with the catalyst, the directing group, or the reaction conditions.
-
Catalyst Inactivation: The pyridine-like N2 atom of the pyrazole can act as a ligand and coordinate too strongly to the metal center, inhibiting its catalytic activity.
-
Solution: Increase catalyst loading or add a competing ligand (e.g., a phosphine or an additive like pivalic acid) that can modulate the catalyst's reactivity.[1]
-
-
Ineffective Directing Group: The chosen directing group may not be coordinating effectively to the metal under the reaction conditions.
-
Solution: Ensure the DG is appropriate for the chosen metal and reaction type. Sometimes, a pre-coordination step or a change in solvent can facilitate the formation of the key metallacyclic intermediate.
-
-
Wrong Oxidant/Additive: Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) or an acid/base additive to function.
-
Solution: Carefully re-examine established protocols for your specific reaction type. The role of silver salts, for example, is often to act as a halide scavenger and/or re-oxidant, and it is crucial for catalytic turnover.[16]
-
-
Substrate Electronics: Highly electron-deficient pyrazoles can be difficult to functionalize via electrophilic C-H activation pathways.
-
Solution: If possible, modify the substituents on your pyrazole to be more electron-neutral or donating. Alternatively, a different catalytic system that operates via a different mechanism may be required.
-
Problem Area 3: Electrophilic Substitution (e.g., Halogenation)
Q4: I am trying to brominate my N1-phenylpyrazole and I'm getting substitution at the phenyl ring instead of the pyrazole C4 position. How do I improve selectivity?
A4: This is a classic case of competing reactivity. The C4 position of the pyrazole is the most electron-rich and nucleophilic carbon, making it the prime target for electrophilic substitution.[1][3] However, an activated N1-aryl substituent can compete.
-
Control the Electrophile: Use a milder, less reactive halogenating agent. For example, instead of Br₂, use N-Bromosuccinimide (NBS). The reduced electrophilicity of NBS often provides higher selectivity for the more nucleophilic C4 position of the pyrazole over an activated aryl ring.
-
Solvent and Temperature: Running the reaction at lower temperatures can increase selectivity. Non-polar solvents may also help by disfavoring charge separation in the transition state leading to substitution on the more polarizable aryl ring.
-
Use of Hypervalent Iodine Reagents: For challenging halogenations, protocols using hypervalent iodine reagents (like PIDA) in combination with potassium halide salts can offer excellent regioselectivity for the pyrazole ring under mild, often aqueous, conditions.[19]
Mechanism: C4-Selective Electrophilic Bromination
Caption: Electrophilic attack at the electron-rich C4 position.
Key Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Methylpyrazole
This protocol demonstrates a standard method for achieving high N1 selectivity based on steric hindrance.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 1-ethyl-3-methyl-1H-pyrazole.
Protocol 2: Palladium-Catalyzed C5-Direct Arylation using a Pyridyl Directing Group
This protocol illustrates a directing group-mediated C-H activation.
-
Setup: In a sealable reaction tube, combine 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), the aryl bromide partner (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), potassium pivalate (KOPiv, 2.5 eq), and anhydrous toluene (0.1 M).
-
Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to yield the 5-aryl-1-(pyridin-2-yl)-1H-pyrazole product.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal.
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
- Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PubMed.
- Transition-metal-catalyzed C–H functionaliz
- Transition-metal-catalyzed C–H functionaliz
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]
- Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PubMed Central.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). Journal of Organic Chemistry.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.).
- Technical Support Center: Optimizing N-Alkyl
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). The Journal of Organic Chemistry. [Link]
- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.).
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. [Link]
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
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- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Vinyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this important heterocyclic building block.
I. Introduction to the Synthesis
This compound is a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1] Its synthesis typically involves a two-step process: the formylation of a pyrazole precursor, followed by the introduction of the vinyl group. The most common method for the formylation of the pyrazole ring is the Vilsmeier-Haack reaction.[1][2] This is followed by an N-vinylation step. Each of these steps presents unique challenges, especially when transitioning from laboratory-scale to pilot-plant or industrial-scale production.
II. Synthetic Pathway Overview
A common synthetic route to this compound is depicted below. This involves the initial formylation of 1H-pyrazole to yield 1H-pyrazole-4-carbaldehyde, followed by N-vinylation.
Caption: General synthetic scheme for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Vilsmeier-Haack formylation of pyrazole?
A1: The Vilsmeier-Haack reaction's success hinges on several key factors:
-
Anhydrous Conditions: The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[2] Ensure all glassware is oven-dried and reagents are anhydrous to prevent decomposition of the reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF.[2]
-
Stoichiometry: The molar ratio of the pyrazole substrate to the Vilsmeier reagent is crucial and may require optimization for different scales.
-
Work-up Procedure: The reaction quenching, often with ice, must be done carefully to manage the exothermic reaction.[2]
Q2: What are the common methods for N-vinylation of pyrazoles?
A2: Several methods exist for the N-vinylation of pyrazoles:
-
Reaction with Vinyl Acetate: This is a widely used method, often catalyzed by mercury(II) salts.[3] However, due to the toxicity of mercury compounds, alternative catalysts are often sought for larger-scale synthesis.
-
Dehydrohalogenation: This involves the N-alkylation of the pyrazole with a 1,2-dihaloethane followed by elimination of hydrogen halide to form the vinyl group.[4]
-
Reaction with Acetylene: Direct vinylation with acetylene gas under pressure is a classic method but requires specialized equipment.[3]
-
Metal-Free Approaches: Recent developments include base-promoted regioselective synthesis from vinyl sulfonium salts and diazo compounds.[5]
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from issues in either the formylation or vinylation step. For the Vilsmeier-Haack reaction, incomplete reaction due to poor reagent quality or insufficient reaction time/temperature could be the culprit. In the vinylation step, catalyst deactivation, suboptimal temperature, or side reactions can reduce the yield. Polymerization of the vinylpyrazole product can also be a significant issue.[4]
Q4: How can I purify the final product, this compound, on a large scale?
A4: While laboratory-scale purification often relies on column chromatography, this can be impractical for large quantities. Consider the following scalable purification techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be employed.
-
Extraction: Liquid-liquid extraction to remove impurities, followed by solvent removal, is a standard industrial practice.
Q5: What are the stability and storage considerations for this compound?
A5: The aldehyde group is susceptible to oxidation, so it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[6] Aromatic aldehydes can also be sensitive to light and may undergo photodegradation.[7] Therefore, storage in an amber or opaque container in a cool, dry place is advisable.[6] For long-term storage, refrigeration (2-8 °C) is recommended.[8]
IV. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Vilsmeier-Haack Formylation Stage
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Decomposition of Vilsmeier Reagent: Presence of moisture. 2. Inactive Substrate: The pyrazole ring may be deactivated by certain substituents. 3. Incorrect Stoichiometry: Insufficient Vilsmeier reagent. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The Vilsmeier reagent is a chloroiminium salt that readily hydrolyzes.[2] 2. Increase Reaction Temperature/Time: For less reactive substrates, a higher temperature or longer reaction time may be necessary to drive the electrophilic substitution. 3. Optimize Reagent Ratio: Systematically vary the molar equivalents of POCl₃ and DMF relative to the pyrazole substrate. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: Formylation occurring at other positions on the pyrazole ring. 2. Side Reactions: The Vilsmeier reagent can react with other functional groups in the substrate. | 1. Control Reaction Temperature: Lowering the temperature can sometimes improve the regioselectivity of the formylation. 2. Protecting Groups: If the substrate has other reactive functional groups, consider using protecting groups that are stable to the Vilsmeier-Haack conditions. |
| Difficult Product Isolation | 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult. | 1. Saturate the Aqueous Layer with NaCl: This increases the polarity of the aqueous phase, driving the organic product into the organic layer.[2] 2. Use a Different Extraction Solvent: If emulsions persist, try a different organic solvent. Sometimes, adding a small amount of a more polar solvent like ethanol can help break the emulsion. |
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Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
N-Vinylation Stage
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Conversion to Vinylated Product | 1. Catalyst Inactivity: The catalyst (e.g., mercury(II) salt) may be poisoned or decomposed. 2. Inefficient Reaction Conditions: Suboptimal temperature or reaction time. 3. Reversibility of the Reaction: The vinylation reaction may be reversible under the chosen conditions. | 1. Use a Fresh Catalyst: Ensure the catalyst is of high purity and handled properly. For mercury-catalyzed reactions, the active species is generated in situ.[3] 2. Optimize Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal conditions. 3. Remove Byproducts: If the reaction is reversible, removing a byproduct (e.g., acetic acid when using vinyl acetate) can drive the equilibrium towards the product. |
| Polymerization of the Product | 1. Radical Polymerization: The vinyl group is susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of initiators. 2. Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of the vinyl group. | 1. Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture. 2. Maintain Neutral or Slightly Basic pH: Ensure the reaction mixture is not acidic, especially during work-up and purification. 3. Lower Reaction Temperature: If possible, conduct the vinylation at a lower temperature to minimize polymerization. |
| Formation of Regioisomers | 1. Tautomerism of the Pyrazole Ring: The unsubstituted pyrazole can exist in tautomeric forms, leading to vinylation at different nitrogen atoms. | 1. Use a Pre-functionalized Pyrazole: If regioselectivity is a major issue, consider starting with a pyrazole that is already substituted at the desired nitrogen atom, if a suitable synthetic route exists. |
V. Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 1H-Pyrazole
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5 °C.[2] Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve 1H-pyrazole in a minimal amount of anhydrous DMF. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to pH 7-8.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for N-Vinylation of 1H-Pyrazole-4-carbaldehyde with Vinyl Acetate
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H-pyrazole-4-carbaldehyde, a large excess of vinyl acetate (which also serves as the solvent), and a catalytic amount of a suitable catalyst (e.g., mercury(II) acetate and a catalytic amount of sulfuric acid).[3]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure to remove excess vinyl acetate.
-
Purification: Dissolve the residue in an organic solvent and wash with a dilute aqueous solution of sodium bicarbonate to remove acidic byproducts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation under reduced pressure.
VI. References
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
-
Yang, J. et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
Nogueira, J. M. F. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
-
Nogueira, J. M. F. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
-
Sagatova, A. et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. Available at: [Link]
-
Li, Y. et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746-6750. Available at: [Link]
-
Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Bakr, F. A. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]
-
Pyrazole synthesis. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
-
Pandhurnekar, C. P. et al. (2021). A comprehensive review on green synthesis of pyrazole and their derivatives with its pharmacological applications. Journal of Advanced Scientific Research, 12(3), 37-43. Available at: [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]
-
Nogueira, J. M. F. et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
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- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 5. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: 1-Vinyl-1H-pyrazole-4-carbaldehyde versus Other Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials. Among these, 1-Vinyl-1H-pyrazole-4-carbaldehyde is emerging as a uniquely versatile building block, offering a combination of reactivity at the aldehyde functionality and the potential for further elaboration at the vinyl group. This guide provides a comprehensive comparison of this compound with other commonly employed pyrazole aldehydes, supported by experimental data and protocols to inform synthetic strategies.
At a Glance: Key Differences in Reactivity and Synthetic Potential
The primary distinction of this compound lies in the electronic nature and latent reactivity of the N-vinyl substituent. Unlike N-alkyl or N-aryl groups, the vinyl group is moderately electron-withdrawing, which can influence the reactivity of the pyrazole ring and the appended aldehyde. Furthermore, the vinyl moiety itself is a reactive handle for a variety of transformations, a feature absent in many other pyrazole aldehydes.
| Feature | This compound | N-Alkyl-pyrazole-4-carbaldehydes | N-Aryl-pyrazole-4-carbaldehydes |
| N-Substituent Effect | Moderately electron-withdrawing | Electron-donating | Electron-donating or -withdrawing |
| Aldehyde Reactivity | Potentially enhanced electrophilicity | Standard reactivity | Modulated by aryl substituents |
| Additional Reactivity | Vinyl group allows for polymerization, cycloadditions, etc. | Generally inert | Aryl group can be functionalized |
| Synthetic Access | Multi-step from pyrazole | Direct alkylation or from alkylhydrazines | From arylhydrazines |
Synthesis Strategies: A Comparative Overview
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] The choice of starting material dictates the nature of the N-substituent.
General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocycles.[3] For pyrazoles, this typically involves the reaction of a hydrazone with the Vilsmeier reagent (formed from POCl₃ and DMF).[4][5]
Generalized Vilsmeier-Haack Protocol for Pyrazole-4-carbaldehyde Synthesis:
-
Vilsmeier Reagent Preparation: To a cooled (0-5 °C) and stirred solution of anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise under an inert atmosphere. The mixture is stirred until the formation of the chloroiminium salt is complete.[1]
-
Formylation: The appropriate hydrazone, dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent, is added dropwise to the pre-formed Vilsmeier reagent at low temperature.[6]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated (typically 60-90 °C) for several hours, with progress monitored by thin-layer chromatography (TLC).[4]
-
Work-up: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃, NaOH). The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.[6]
Synthesis of this compound
A direct Vilsmeier-Haack formylation of 1-vinylpyrazole is not the preferred route. Instead, a more strategic approach involves the initial synthesis of a 1-(2-chloroethyl)pyrazole intermediate, followed by dehydrochlorination.[7][8]
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde (A Representative Example)
This protocol, adapted from the literature, illustrates the dehydrochlorination step to form a vinylpyrazole aldehyde derivative.[8]
-
Reaction Setup: 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde is dissolved in pyridine.
-
Base Addition: Potassium tert-butoxide (t-BuOK) is added to the solution.
-
Reaction and Work-up: The reaction mixture is stirred, and upon completion, it is worked up using standard aqueous extraction procedures to isolate the desired 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde.[8]
Comparative Reactivity of the Aldehyde Functionality
The N-substituent on the pyrazole ring can electronically influence the reactivity of the 4-carbaldehyde group. The electron-withdrawing nature of the vinyl group in this compound is expected to enhance the electrophilicity of the aldehyde carbon compared to N-alkyl substituted pyrazole aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for pyrazole aldehydes, often used to construct more complex heterocyclic systems.
General Protocol for Knoevenagel Condensation of Pyrazole Aldehydes:
A mixture of the pyrazole aldehyde, an active methylene compound (e.g., malononitrile), and a catalytic amount of a base (e.g., piperidine, ammonium carbonate) in a suitable solvent (e.g., ethanol, aqueous media) is stirred at ambient or elevated temperature.[9][10] The reaction progress is monitored by TLC, and the product is typically isolated by filtration upon completion.
While specific comparative kinetic data is scarce, the enhanced electrophilicity of the aldehyde in this compound may lead to faster reaction rates or allow for the use of milder reaction conditions compared to its N-alkyl counterparts.
Wittig Reaction
The Wittig reaction provides a powerful tool for converting the aldehyde group into an alkene, offering a route to a wide range of vinyl-substituted pyrazoles.[9][11]
General Protocol for Wittig Reaction with Pyrazole Aldehydes:
-
Ylide Formation: A phosphonium salt is treated with a strong base (e.g., n-BuLi, NaH) in an anhydrous aprotic solvent (e.g., THF, ether) to generate the corresponding phosphorus ylide.
-
Olefination: The pyrazole aldehyde, dissolved in an appropriate solvent, is added to the ylide solution. The reaction is typically stirred at room temperature or below.
-
Work-up: After completion, the reaction is quenched, and the product is isolated and purified, often by chromatography to remove the triphenylphosphine oxide byproduct.
The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions. The electronic properties of the pyrazole aldehyde may also play a role, although this is less documented.
The Unique Synthetic Utility of the N-Vinyl Group
The N-vinyl group of this compound is not merely a passive substituent; it is a versatile functional handle for a variety of synthetic transformations.
Cycloaddition Reactions
Vinylpyrazoles can participate in cycloaddition reactions, although the aromaticity of the pyrazole ring can make them reluctant dienes in Diels-Alder reactions, often requiring harsh conditions.[7] However, they can undergo [2+2] cycloadditions. This reactivity opens up avenues for the construction of novel fused heterocyclic systems that are not accessible from other pyrazole aldehydes.
Polymerization
The vinyl group can undergo radical polymerization, allowing for the synthesis of pyrazole-containing polymers. These materials have potential applications in various fields, including as proton-conducting membranes.
Protecting Group
The N-vinyl group can also serve as a protecting group for the pyrazole nitrogen. It is stable to certain reaction conditions, such as bromine-lithium exchange, and can be removed under mild oxidative conditions.[7]
Workflow for N-Vinyl Group as a Protecting Group and Reactive Handle:
Caption: Synthetic utility of the N-vinyl group in pyrazole chemistry.
Conclusion: Strategic Advantages of this compound
References
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A Comparative Guide to Vilsmeier-Haack and Duff Reactions for Pyrazole Formylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a pyrazole ring is a critical transformation in medicinal chemistry, yielding versatile intermediates for the synthesis of a wide array of pharmaceutical agents. Pyrazole-4-carbaldehydes, in particular, are pivotal building blocks for compounds exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Among the various synthetic methods to achieve this, the Vilsmeier-Haack and Duff reactions are two of the most prominent. This guide provides an in-depth, objective comparison of these two methods, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
At a Glance: Vilsmeier-Haack vs. Duff Reaction
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF) | Hexamethylenetetramine (HMTA) |
| Reaction Conditions | Mild (0 °C to moderate heating) | Often requires higher temperatures (100-160 °C) |
| Substrate Scope | Broad for electron-rich heterocycles | Primarily for highly activated aromatics (e.g., phenols) |
| Regioselectivity | Typically high for the C4 position of pyrazoles | Can be less predictable; ortho to activating groups |
| Yields | Generally good to excellent | Often low to moderate |
| Key Advantages | High efficiency, broad applicability to pyrazoles | Useful for substrates sensitive to Vilsmeier conditions |
| Key Limitations | Reagents are moisture-sensitive and corrosive | Lower yields, can produce complex mixtures |
The Vilsmeier-Haack Reaction: A Workhorse for Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] For pyrazoles, it is a go-to method for the regioselective introduction of a formyl group, predominantly at the C4 position, to produce valuable pyrazole-4-carbaldehydes.[5][6]
Mechanistic Overview
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[5][7] This reaction is exothermic and requires careful temperature control and anhydrous conditions to prevent decomposition of the reagent.[5][8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3] Subsequent loss of a proton restores aromaticity, forming an iminium ion intermediate.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium ion to yield the desired pyrazole-4-carbaldehyde.[3]
Figure 1. Generalized workflow of the Vilsmeier-Haack reaction on a pyrazole substrate.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole
This protocol provides a general guideline for the formylation of a pyrazole substrate. Optimization may be required for different pyrazole derivatives.
Materials:
-
1-Phenylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the 1-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
The Duff Reaction: An Alternative Approach
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[9][10] It is most commonly applied to the ortho-formylation of highly activated aromatic compounds like phenols.[11][12] While less frequently used for pyrazoles compared to the Vilsmeier-Haack reaction, it can be a viable alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack protocol.[13]
Mechanistic Insights
The mechanism of the Duff reaction is complex and involves several steps:
-
Formation of the Electrophile: In an acidic medium, HMTA is protonated and decomposes to generate an electrophilic iminium ion.[9][12]
-
Electrophilic Attack: The electron-rich pyrazole attacks the iminium ion.
-
Intramolecular Redox and Hydrolysis: A series of steps, including an intramolecular redox reaction, leads to an intermediate that, upon acidic hydrolysis, yields the formylated pyrazole.[10][12]
Figure 2. A simplified workflow for the Duff formylation of a pyrazole.
Experimental Protocol: Duff Formylation of a Substituted Pyrazole
This protocol is a general procedure and may require significant optimization.
Materials:
-
Substituted pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid
-
Ice
-
Sodium carbonate solution
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 equivalent) and HMTA (1.0-2.0 equivalents). Add the acidic medium (e.g., trifluoroacetic acid) to the flask.[13][14]
-
Reaction Execution: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain this temperature for an extended period (often 12 hours or more).[13] Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water. Make the solution basic with a sodium carbonate solution and extract with an appropriate organic solvent like ethyl acetate.[14] Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.
Comparative Analysis and Field Insights
The Vilsmeier-Haack reaction is generally the superior method for the formylation of a wide range of pyrazole substrates due to its milder reaction conditions, broader substrate scope, and consistently higher yields.[13][15] The regioselectivity for the C4 position of the pyrazole ring is typically very high.[5] However, the handling of POCl₃ requires care due to its corrosive nature and high reactivity with water.[5]
The Duff reaction , on the other hand, is often less efficient, characterized by lower yields and more forcing conditions.[14][16] Its application to pyrazoles is less common and may be limited to specific substrates, particularly those that are sensitive to the reagents used in the Vilsmeier-Haack reaction.[13] While the reagents for the Duff reaction are less hazardous, the reaction can sometimes lead to complex product mixtures, complicating purification.[13] One study demonstrated the successful chemoselective and regiospecific formylation of various 1-phenyl-1H-pyrazoles using HMTA in trifluoroacetic acid, suggesting its potential as a viable alternative under specific conditions.[17]
Conclusion
For the routine and efficient synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction remains the method of choice for most applications in research and drug development. Its reliability, high yields, and predictable regioselectivity make it a robust and scalable method. The Duff reaction, while having its niche applications, generally serves as a secondary option to be considered when the Vilsmeier-Haack reaction is not suitable for a particular substrate. A thorough understanding of the mechanisms, advantages, and limitations of both reactions is crucial for making an informed decision in the synthesis of these important heterocyclic intermediates.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 1-Vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques utilized for the structural confirmation of 1-Vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, experimentally verified dataset for this specific molecule is not extensively available in the public domain, this guide synthesizes predictive data based on analogous structures and fundamental spectroscopic principles. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Furthermore, this guide will present detailed, field-proven experimental protocols and objectively compare the utility of each technique, providing a robust framework for the analysis of novel pyrazole derivatives.
Introduction: The Significance of Pyrazole Derivatives
Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents and functional materials, exhibiting a wide array of biological activities.[1] The introduction of a vinyl group and a carbaldehyde moiety onto the pyrazole scaffold, as in this compound, offers unique opportunities for further chemical modifications and applications. Vinylpyrazoles are recognized as valuable building blocks in organic synthesis, and their reactivity is a subject of ongoing research.[1] Accurate structural elucidation is a critical first step in harnessing the potential of such molecules. This guide provides an in-depth analysis of the primary spectroscopic methods employed for this purpose.
Structural Elucidation Workflow
The definitive structural confirmation of a novel compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Pyrazole Derivatives: A Comparative Analysis of In Vitro Assays
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyrazoles
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, creating an urgent demand for the discovery and development of new therapeutic agents.[1][2][3] Pyrazole derivatives have emerged as a highly promising class of heterocyclic compounds due to their wide spectrum of biological activities, including significant antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6][7] The structural versatility of the pyrazole nucleus allows for extensive chemical modification, making it a privileged scaffold in medicinal chemistry for generating novel drug candidates.[4][6]
However, the journey from a synthesized pyrazole derivative to a potential clinical candidate is paved with rigorous validation. The foundational step in this process is the accurate in vitro assessment of its antimicrobial efficacy. This guide provides a comparative analysis of the most critical in vitro assays used to validate and quantify the antimicrobial power of novel pyrazole compounds. As researchers and drug developers, selecting the appropriate assay is not merely a procedural choice; it is a strategic decision that dictates the quality and direction of your research. This document is structured to provide not just the "how" but the "why," grounding every protocol in established scientific principles and regulatory standards to ensure the integrity and reproducibility of your findings.
Foundational Metrics: Quantifying Antimicrobial Action
Before comparing methodologies, it is essential to understand the key quantitative and qualitative endpoints we aim to measure. These metrics form the language of antimicrobial susceptibility testing (AST).
-
Zone of Inhibition (ZOI): In diffusion-based assays, the ZOI is the circular area around the antimicrobial agent where microbial growth is visibly inhibited.[8] Its diameter provides a qualitative or semi-quantitative measure of the compound's efficacy; a larger zone generally indicates greater potency.[8]
-
Minimum Inhibitory Concentration (MIC): The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9][10][11] This quantitative value is crucial for comparing the potency of different compounds and for predicting therapeutic success.[12][13]
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (a bacteriostatic effect), the MBC defines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][8][14][15] Determining the MBC is critical for applications where pathogen eradication, not just inhibition, is necessary.
A Comparative Overview of Core In Vitro Assays
The selection of an assay depends on the research stage, from high-throughput primary screening to in-depth mechanistic studies. Here, we compare the three most widely adopted methods for evaluating pyrazole derivatives.
| Assay | Principle | Primary Output | Key Advantage | Primary Limitation |
| Agar Well/Disk Diffusion | Diffusion of the compound through an agar medium, creating a concentration gradient that inhibits microbial growth. | Zone of Inhibition (ZOI) in mm. | Simple, low-cost, and excellent for initial screening of multiple compounds.[8] | Qualitative/semi-quantitative; results can be influenced by compound solubility and diffusion rate.[1] |
| Broth Microdilution | Serial dilution of the compound in a liquid growth medium inoculated with the test microorganism. | Minimum Inhibitory Concentration (MIC) in µg/mL or mg/L. | Provides a quantitative and accurate measure of potency (the "gold standard").[1][10] Highly reproducible and amenable to automation.[3][10] | More labor-intensive and costly than diffusion methods for single-point screening. |
| Time-Kill Kinetic Assay | Exposing a standardized microbial population to the compound over time and enumerating surviving organisms at various intervals. | Log reduction in CFU/mL over time. | Differentiates between bactericidal and bacteriostatic activity and reveals the rate of killing.[16][17][18] | Resource-intensive, requiring multiple sampling and plating steps. |
Experimental Workflows & Protocols
A self-validating protocol is one where controls are integrated to ensure the reliability of the results. The following workflows are designed with this principle in mind, incorporating positive, negative, and sterility controls as mandated by standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20][21][22][23]
Overall Validation Workflow
This diagram illustrates a logical progression for testing a new library of pyrazole derivatives, moving from broad screening to detailed characterization.
Caption: High-level workflow for antimicrobial validation of pyrazole derivatives.
Protocol 3.1: Agar Well Diffusion Assay
This method serves as an effective primary screen to quickly identify derivatives with antimicrobial potential from a larger library.[4][5][24][25][26]
Causality: The principle rests on the diffusion of the pyrazole compound from a point source into an agar medium uniformly seeded with a test microorganism. The concentration gradient forms, and if the compound is effective, it will inhibit microbial growth, creating a clear Zone of Inhibition (ZOI).[8] The size of the ZOI correlates with the compound's potency and its diffusion characteristics.
Step-by-Step Methodology:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) from an 18-24 hour culture plate. Suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a sterile MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Allow the plate to dry for 5-15 minutes. Using a sterile borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Prepare stock solutions of your pyrazole derivatives in a suitable solvent (e.g., DMSO). Accurately pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.
-
Controls:
-
Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin) to one well.
-
Negative Control: Add only the solvent (e.g., DMSO) to another well to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper.
Protocol 3.2: Broth Microdilution for MIC Determination
This is the most common method in the US and Europe for quantitative antimicrobial susceptibility testing.[10] It is highly accurate and provides the MIC value, a critical parameter for drug development.[10][13]
Causality: This assay exposes the microorganism to a series of twofold serial dilutions of the pyrazole compound in a liquid growth medium.[11][27] The MIC is the lowest concentration where no visible growth (turbidity) is observed, indicating the minimum concentration required for an inhibitory effect.[9][10]
Caption: Workflow for the Broth Microdilution MIC assay.
Step-by-Step Methodology:
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells.[27]
-
Compound Dilution:
-
Prepare a stock solution of the pyrazole derivative at twice the highest desired test concentration in MHB.[27]
-
Add 100 µL of this stock solution to the wells in Column 1. This results in a total volume of 200 µL.
-
Using a multichannel pipette, mix the contents of Column 1 and transfer 100 µL to Column 2.
-
Repeat this serial dilution process across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a twofold dilution series.
-
-
Controls Setup:
-
Column 11 (Growth Control): Contains 100 µL of MHB and will receive the inoculum but no drug.
-
Column 12 (Sterility Control): Contains 100 µL of MHB only and receives no inoculum. This well should remain clear throughout.
-
-
Inoculum Preparation: Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described in Protocol 3.1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 100 µL of the standardized, diluted inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the organism.[9] This can be assessed visually (the first clear well) or with a plate reader. The growth control (Column 11) must be turbid and the sterility control (Column 12) must be clear for the assay to be valid.[28]
Protocol 3.3: Time-Kill Kinetic Assay
This dynamic assay provides critical information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[16][17][18][29]
Causality: A starting population of bacteria is exposed to a constant concentration of the pyrazole derivative (typically at multiples of its MIC). The number of viable cells (CFU/mL) is determined at specific time points over 24 hours. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[16][30]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare an overnight culture of the test organism in a suitable broth (e.g., MHB). Dilute this culture to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in several flasks.
-
Compound Addition: Add the pyrazole derivative to the test flasks at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask containing no compound.
-
Time-Point Sampling: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration of Survivors:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto nutrient agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL (Y-axis) versus time (X-axis) for each concentration and the growth control.[30] Analyze the curves to determine the rate of killing and to classify the compound's effect. A bacteriostatic agent will typically keep the cell count near the initial inoculum level, while a bactericidal agent will show a steep decline.[16]
Authoritative Grounding and Data Interpretation
The interpretation of results must be rigorous and standardized. Organizations like CLSI and EUCAST provide annually updated breakpoint tables that categorize MIC values as Susceptible (S), Intermediate (I), or Resistant (R) for established antibiotics.[12][19][20][22] While these breakpoints do not exist for novel compounds, the underlying principles guide our interpretation.
-
Interpreting MICs: A lower MIC value indicates higher potency.[13] However, an MIC for one compound cannot be directly compared to the MIC of another with a different chemical structure or mechanism of action.[13][31] The context of the target pathogen and potential toxicity is paramount.
-
Interpreting Time-Kill Curves:
-
Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[30]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL.[30]
-
Synergy/Antagonism: This assay can be adapted to test combinations of drugs. A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent suggests synergy.[30]
-
Example Data Presentation
Quantitative data should always be summarized in clear, concise tables for easy comparison.
Table 1: Antimicrobial Activity of Novel Pyrazole Derivatives against S. aureus (ATCC 29213) and E. coli (ATCC 25922)
| Compound | ZOI (mm) vs S. aureus | ZOI (mm) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Pyrazole-A | 22 | 10 | 4 | 64 |
| Pyrazole-B | 18 | 17 | 8 | 16 |
| Pyrazole-C | 12 | <8 | 64 | >128 |
| Ciprofloxacin | 30 | 35 | 0.25 | 0.015 |
| Solvent (DMSO) | <8 | <8 | >128 | >128 |
Conclusion
The validation of pyrazole derivatives as potential antimicrobial agents requires a multi-assay approach that is both scientifically rigorous and strategically sound. The agar diffusion method serves as an indispensable primary screen for identifying active compounds, while the broth microdilution assay provides the quantitative MIC data essential for lead candidate selection. Finally, time-kill kinetic studies offer deeper mechanistic insights, distinguishing between bactericidal and bacteriostatic effects, which is critical for guiding future preclinical development. By adhering to standardized protocols, incorporating appropriate controls, and interpreting data within the established frameworks of bodies like CLSI and EUCAST, researchers can ensure the generation of trustworthy, high-quality data, paving the way for the successful development of the next generation of antimicrobial therapies.
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Zhang, M., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(15), 1321-1336. Retrieved from [Link]
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A Comparative Guide to Catalysts for Cross-Coupling Reactions of Pyrazoles: A Senior Application Scientist's Perspective
The pyrazole motif is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazole scaffold through transition-metal catalyzed cross-coupling reactions is paramount for the rapid diversification of these heterocycles, enabling the exploration of vast chemical space in drug discovery and the fine-tuning of material properties.
This guide offers an in-depth comparative analysis of the most prominent catalytic systems for the cross-coupling of pyrazoles, with a focus on palladium, copper, and nickel catalysts. Drawing from established literature and field-proven insights, we will delve into the mechanistic nuances, substrate scope, and practical considerations for each catalyst type, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The Landscape of Pyrazole Cross-Coupling: A Tale of Three Metals
The choice of catalyst for a pyrazole cross-coupling reaction is a critical decision that profoundly influences the reaction's efficiency, selectivity, and functional group tolerance. While palladium has long been the stalwart of cross-coupling chemistry, the economic and environmental advantages of earth-abundant metals like copper and nickel have spurred the development of highly effective alternative catalytic systems.
Diagram 1: General Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Palladium Catalysis: The Gold Standard with Enduring Relevance
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have revolutionized the synthesis of N-arylpyrazoles and C-arylpyrazoles, respectively.[1][2] The versatility and broad functional group tolerance of palladium catalysts have established them as the go-to choice for many applications.[2]
The efficacy of palladium catalysis is intrinsically linked to the design of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands. These ligands play a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination, the key steps in the catalytic cycle.[3]
Key Advantages of Palladium Catalysts:
-
Broad Substrate Scope: Palladium catalysts have demonstrated remarkable success in coupling a wide array of pyrazole derivatives with various aryl and heteroaryl partners.[1]
-
High Functional Group Tolerance: The mild reaction conditions often employed in palladium-catalyzed reactions allow for the presence of sensitive functional groups, minimizing the need for protecting group strategies.[2]
-
Well-Understood Mechanisms: The mechanisms of many palladium-catalyzed cross-coupling reactions are well-established, providing a solid foundation for rational catalyst design and reaction optimization.[3]
Limitations and Considerations:
-
Cost and Toxicity: Palladium is a precious metal, and its high cost can be a significant factor in large-scale syntheses. Residual palladium in active pharmaceutical ingredients (APIs) is also a major concern due to its toxicity.
-
Ligand Sensitivity: Some phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
Table 1: Performance of Palladium Catalysts in the C5-Arylation of Pyrazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| PdCl(C3H5)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [4] |
| Pd(OAc)2 | KOAc | DMA | 150 | 24 | 85 | 5 | [4] |
| PdCl(C3H5)(dppb) | K2CO3 | DMA | 150 | 24 | 75 | 5 | [4] |
This table summarizes the performance of different palladium catalyst systems for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene.[4]
Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig Amination)
This protocol is a representative procedure for the N-arylation of pyrazole using a palladium catalyst.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the pyrazole and aryl halide to the tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper Catalysis: A Cost-Effective and Versatile Alternative
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis and have experienced a resurgence in recent years due to the development of new ligand systems that enable milder reaction conditions.[5][6] Copper catalysts offer a cost-effective and less toxic alternative to palladium for the N-arylation of pyrazoles.[5]
The key to successful copper-catalyzed N-arylation of pyrazoles often lies in the use of appropriate ligands, such as diamines, amino acids, or phenanthrolines, which can stabilize the copper catalyst and promote the coupling reaction.[6]
Key Advantages of Copper Catalysts:
-
Low Cost and Abundance: Copper is an earth-abundant and inexpensive metal, making it an attractive choice for industrial applications.
-
Effectiveness for N-Arylation: Copper catalysts are particularly effective for the N-arylation of a wide range of nitrogen-containing heterocycles, including pyrazoles.[5][6]
-
Milder Reaction Conditions: Modern copper-catalyzed protocols often proceed under milder conditions compared to traditional Ullmann reactions.
Limitations and Considerations:
-
Substrate Scope: The substrate scope of copper-catalyzed reactions can sometimes be narrower than that of palladium-catalyzed reactions, particularly for challenging substrates.
-
Ligand Development: While significant progress has been made, the development of universally applicable and highly efficient ligands for copper catalysis is an ongoing area of research.
Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | K₂CO₃ | Dioxane | 110 | 95 | [6] |
| Bromobenzene | CuI (10 mol%) | N,N'-Dimethylethylenediamine (20 mol%) | K₂CO₃ | Toluene | 110 | 85 | [6] |
| 4-Iodotoluene | CuI (5 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 90 | 92 |
This table provides a summary of various conditions and yields for the copper-catalyzed N-arylation of pyrazole.
Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann-type Coupling)
This protocol is a representative procedure for the N-arylation of pyrazole using a copper catalyst.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl iodide (1.1 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).
-
Add the pyrazole and aryl iodide to the tube.
-
Add the anhydrous dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel Catalysis: An Emerging Powerhouse in Cross-Coupling
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to palladium-based methods.[3][7] Nickel's unique electronic properties and lower cost make it an attractive catalyst for a wide range of transformations, including the cross-coupling of pyrazoles.[7][8]
Recent advancements in ligand design have significantly expanded the scope and efficiency of nickel-catalyzed reactions, enabling the use of challenging substrates and milder reaction conditions.[7] Visible-light-mediated nickel catalysis has also emerged as a green and efficient method for C-N cross-coupling reactions of pyrazoles.[9][10]
Key Advantages of Nickel Catalysts:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can exhibit unique reactivity profiles compared to palladium, sometimes enabling transformations that are challenging with palladium catalysts.[3][8]
-
Sustainable Chemistry: The use of an earth-abundant metal aligns with the principles of green chemistry.
Limitations and Considerations:
-
Mechanistic Complexity: The mechanisms of nickel-catalyzed reactions can be more complex than those of palladium, sometimes involving single-electron transfer (SET) pathways.
-
Air and Moisture Sensitivity: Some nickel catalytic systems can be sensitive to air and moisture, requiring careful handling.
Table 3: Nickel-Catalyzed C-N Cross-Coupling of Pyrazole-Containing Nucleophiles
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | 3-Amino-5-methylpyrazole | NiBr₂·diglyme / PhPAd-DalPhos | DBU / NaTFA | Dioxane | 80 | 95 | [7] |
| 2-Chloropyridine | 3-Amino-5-methylpyrazole | NiBr₂·diglyme / Mor-DalPhos | DBU / NaTFA | Dioxane | 80 | 88 | [7] |
| Phenylamine | Pyrazole | Ni(OAc)₂ | K₂CO₃ | Water | rt (visible light) | 85 | [9] |
This table showcases the scope of nickel-catalyzed C-N cross-couplings involving pyrazole-containing nucleophiles.[7][9]
Diagram 2: Workflow for Catalyst Screening in Pyrazole Cross-Coupling
Caption: A streamlined workflow for the systematic screening and optimization of catalysts for pyrazole cross-coupling reactions.
Comparative Summary and Future Outlook
The choice between palladium, copper, and nickel for pyrazole cross-coupling reactions is a multifaceted decision that depends on the specific synthetic challenge at hand.
-
Palladium remains the most versatile and reliable choice for a broad range of substrates and functional groups, albeit at a higher cost.
-
Copper offers a cost-effective and highly efficient alternative, particularly for N-arylation reactions, with ongoing research expanding its applicability.
-
Nickel is a rapidly emerging powerhouse, providing a sustainable and often uniquely reactive platform for cross-coupling, with photoredox catalysis opening new avenues for green synthesis.
The future of pyrazole functionalization will likely involve a continued shift towards more sustainable and economical catalytic systems. The development of novel ligands for first-row transition metals, the exploration of innovative activation methods such as photoredox and electrocatalysis, and the application of machine learning for reaction optimization will undoubtedly play pivotal roles in shaping the next generation of cross-coupling technologies for this important class of heterocycles.
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]
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Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (2022). MDPI. [Link]
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Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Royal Society of Chemistry. [Link]
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Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. (2025). ResearchGate. [Link]
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Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. (n.d.). PMC. [Link]
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Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols.. (n.d.). Europe PMC. [Link]
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Benchmarking Novel Pyrazole Compounds Against Existing Drugs in Oncology: A Performance Guide
Introduction: The Ascendancy of the Pyrazole Scaffold in Cancer Therapeutics
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, coupled with its capacity for diverse substitutions, allows for fine-tuned interactions with a multitude of biological targets. This has led to the development of numerous pyrazole derivatives with potent and selective anticancer activity.[1][2][3] Many have demonstrated the ability to interact with critical targets in oncology, including tubulin, cyclin-dependent kinases (CDKs), and various tyrosine kinases like EGFR and VEGFR-2.[2][4]
This guide serves as a technical benchmark for researchers and drug development professionals, comparing the performance of novel pyrazole-based compounds against established, clinically-approved drugs. We will provide an objective analysis supported by experimental data, detail the underlying methodologies, and offer insights into the causal relationships behind experimental design.
Section 1: Performance Benchmark: Novel Pyrazoles vs. Standard of Care
This section provides a head-to-head comparison of novel pyrazole compounds against established drugs, focusing on distinct mechanisms of anticancer action.
Microtubule Targeting Agents: Disrupting the Cytoskeleton
Existing Drug: Combretastatin A-4 (CA-4)
CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While highly effective, its poor aqueous solubility and tendency to isomerize to a less active form have limited its clinical utility.
Novel Pyrazole Compound: Diaryl Pyrazole Analogue (Generic name: Pyrazolstatin-C)
Recent efforts have focused on designing pyrazole derivatives that mimic the binding mode of CA-4 but offer improved pharmacological properties.[5] Pyrazolstatin-C represents a class of 3,4-diaryl pyrazole derivatives designed to occupy the colchicine binding site on β-tubulin.
Performance Data Summary:
| Parameter | Combretastatin A-4 (CA-4) | Pyrazolstatin-C (Representative Data) | Supporting Evidence |
| Target | β-Tubulin (Colchicine Site) | β-Tubulin (Colchicine Site) | [5] |
| Tubulin Polymerization IC50 | ~ 2 µM | ~ 1.5 µM | [1] |
| Antiproliferative GI50 (MCF-7) | ~ 3 nM | ~ 0.1 - 1.0 nM | [5][6] |
| Antiproliferative GI50 (K562) | ~ 1.5 nM | ~ 0.02 µM | [1][6] |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | [7][8] |
Expertise & Experience Insights:
The rationale for developing pyrazole-based tubulin inhibitors like Pyrazolstatin-C is to retain the potent anticancer activity of agents like CA-4 while engineering a more stable and drug-like molecule. The pyrazole ring acts as a bioisosteric replacement for the central ring in CA-4, locking the two aryl rings in a conformation favorable for binding to the colchicine site. The sub-nanomolar potency observed in cell lines like MCF-7 demonstrates that this scaffold can produce compounds with exceptional cellular activity, in some cases exceeding that of the parent compound.[5] This highlights the pyrazole core's effectiveness as a structural anchor for potent pharmacophores.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Kinase Inhibition: Halting Oncogenic Signaling
Existing Drug: Sorafenib (Nexavar®)
Sorafenib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma. It inhibits several tyrosine protein kinases, including VEGFR and PDGFR, which are involved in tumor angiogenesis, as well as the RAF/MEK/ERK pathway.
Novel Pyrazole Compound: Fused Pyrazole Analogue (Generic name: Pyrazolitinib)
A significant area of pyrazole chemistry involves creating fused heterocyclic systems to act as ATP-competitive kinase inhibitors.[9] Pyrazolitinib represents a class of novel pyrazole derivatives designed as dual inhibitors of key oncogenic kinases like VEGFR-2 and EGFR.[10]
Performance Data Summary:
| Parameter | Sorafenib | Pyrazolitinib (Representative Data) | Supporting Evidence |
| VEGFR-2 Inhibition IC50 | ~ 90 nM | ~ 8 - 40 nM | [10][11] |
| EGFR Inhibition IC50 | > 5 µM | ~ 0.06 - 0.6 µM | [5][10] |
| Antiproliferative IC50 (HepG2) | ~ 5.5 µM | ~ 0.3 - 2.0 µM | [4][12] |
| Antiproliferative IC50 (PC-3) | ~ 1.13 µM | ~ 1.24 µM | [11] |
Expertise & Experience Insights:
The strategy behind developing multi-kinase inhibitors like Pyrazolitinib is to target multiple oncogenic pathways simultaneously, which can lead to a more potent antitumor response and potentially overcome resistance mechanisms. The pyrazole core is adept at forming key hydrogen bonds within the hinge region of kinase ATP-binding pockets.[9] The data shows that pyrazole-based compounds can be engineered to have potent, dual-inhibitory activity, often with IC50 values superior to established drugs like Sorafenib against specific targets like VEGFR-2.[11] This demonstrates the scaffold's utility in designing highly targeted and potent kinase inhibitors.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
Section 2: Foundational Experimental Protocols
The following protocols are essential for benchmarking the performance of novel anticancer compounds. Their inclusion ensures that comparisons are based on standardized, reproducible methods.[13][14]
Antiproliferative Activity: MTT/MTS Assay
Causality and Self-Validation: This assay is a cornerstone for initial screening because it measures metabolic activity, which is a reliable proxy for cell viability and proliferation.[1] The protocol is self-validating through the inclusion of a vehicle control (representing 100% viability) and a positive control (a known cytotoxic drug), which confirms the assay is performing as expected and that the cells are responsive to treatment.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours. The cell concentration is a critical parameter that can influence the observed IC50.[15]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the novel pyrazole compound and the reference drug in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation for Color Development: Incubate for 1-4 hours. During this time, mitochondrial reductases in viable cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 or GI50 value.
In Vitro Kinase Inhibition Assay
Causality and Self-Validation: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target kinase, isolating the interaction from complex cellular processes. This is crucial to confirm that the observed cellular effects are due to on-target inhibition. The assay is validated using a "no enzyme" control to establish the background signal and a "no inhibitor" control to define 100% enzyme activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase (e.g., VEGFR-2), the substrate (a peptide that the kinase will phosphorylate), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound (Pyrazolitinib) and the reference drug (Sorafenib) in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the kinase solution. Allow a brief pre-incubation (15-20 minutes) for the compound to bind to the kinase.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop and Detect: Add a detection reagent. Many commercial kits (e.g., ADP-Glo™) quantify kinase activity by measuring the amount of ADP produced. This reagent simultaneously stops the kinase reaction and initiates a luminescence-based detection signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion and Future Outlook
The evidence strongly supports the pyrazole scaffold as a highly versatile and potent core for the development of novel anticancer agents.[3] Pyrazole derivatives have demonstrated the ability to match or exceed the potency of existing drugs against critical targets like tubulin and oncogenic kinases.[5][12] Their chemical tractability allows for precise modifications to enhance selectivity, overcome resistance, and improve pharmacokinetic profiles.
Future research should focus on in vivo validation of these promising compounds in relevant animal models, such as xenografts, to assess their therapeutic efficacy and safety profiles.[16][17] The continued exploration of novel pyrazole-based architectures will undoubtedly yield next-generation cancer therapies with improved efficacy and reduced side effects.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of Vinylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Vinylpyrazoles and the Imperative of Rigorous Analytical Characterization
Vinylpyrazoles represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their synthesis, however, can often result in a mixture of isomers and process-related impurities that can influence the efficacy, safety, and regulatory compliance of the final product.[3] Consequently, the robust characterization of vinylpyrazoles is not merely a procedural step but a cornerstone of quality control and drug development.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for the characterization of vinylpyrazoles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide is structured to provide a causal understanding behind experimental choices, enabling you to not only execute these methods but also to critically evaluate and adapt them for your specific vinylpyrazole analytes.
The Cross-Validation Workflow: A Triad of Analytical Excellence
A robust analytical characterization of vinylpyrazoles relies on the synergistic use of multiple techniques. Each method offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides. The following workflow illustrates how HPLC, GC-MS, and qNMR can be integrated in a cross-validation strategy.
Caption: Integrated workflow for the cross-validation of analytical methods for vinylpyrazole characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Stability Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating a wide range of non-volatile and thermally labile compounds.[5] For vinylpyrazoles, a reverse-phase HPLC (RP-HPLC) method is typically the first line of attack for purity determination and stability-indicating assays.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Selection (C18): A C18 (octadecylsilane) column is the most common choice for the reverse-phase separation of moderately polar compounds like vinylpyrazoles. The hydrophobic C18 stationary phase provides excellent retention and resolution for these analytes when used with a polar mobile phase.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the effective elution of both the main vinylpyrazole peak and any impurities with different polarities, ensuring a comprehensive purity profile. The buffer is crucial for maintaining a consistent pH, which is important for the ionization state and retention of the pyrazole ring.
-
Detector Selection (UV/PDA): Vinylpyrazoles typically possess a chromophore that absorbs UV radiation, making a UV-Vis or Photodiode Array (PDA) detector a suitable choice. A PDA detector is particularly advantageous as it provides spectral information for peak purity assessment and can help in the preliminary identification of unknown impurities.
Experimental Protocol: A Stability-Indicating RP-HPLC Method for Vinylpyrazoles
This protocol is designed as a self-validating system, incorporating elements of forced degradation to demonstrate the method's specificity, a key requirement of ICH guidelines.[4][6]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or the λmax of the specific vinylpyrazole).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the vinylpyrazole reference standard in the mobile phase (initial composition) to a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection.
-
-
Validation Parameters (as per ICH Q2(R1)): [6][7][8][9]
-
Specificity: Analyze the stressed samples to ensure the main peak is well-resolved from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unraveling Volatile Impurities and Isomeric Complexity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For vinylpyrazoles, it is particularly useful for identifying and quantifying volatile process impurities, residual solvents, and for separating regioisomers that may be difficult to resolve by HPLC.
Causality Behind Experimental Choices in GC-MS Method Development
-
Injector and Column Selection: A split/splitless injector is typically used to handle a range of sample concentrations. A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for the separation of pyrazole isomers, offering a balance of dispersive and dipole-dipole interactions.
-
Temperature Programming: A programmed temperature ramp is crucial for achieving good separation of compounds with different boiling points. A slow initial ramp can improve the resolution of early-eluting volatile impurities, while a faster ramp at higher temperatures can reduce the analysis time for less volatile components.
-
Mass Spectrometry Detection: The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation pattern of the analytes. This is invaluable for the tentative identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in quantitative analysis.
Experimental Protocol: GC-MS for Impurity Profiling and Isomer Analysis of Vinylpyrazoles
This protocol is adapted from established methods for pyrazole isomer analysis.[3]
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio of 20:1, can be adjusted).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z for full scan analysis.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the vinylpyrazole sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., dichloromethane or methanol).
-
-
Validation Parameters (as per ICH Q2(R1)): [6][7][8][9]
-
The same validation parameters as for HPLC should be assessed, with a focus on specificity for isomers and potential impurities, and sensitivity for trace-level analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard for Purity and Assay
qNMR has emerged as a powerful primary analytical method for the direct quantification of compounds without the need for a specific reference standard of the same compound.[10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, making it an inherently quantitative technique. For vinylpyrazoles, ¹H qNMR can provide an accurate and precise determination of purity and assay.
Causality Behind Experimental Choices in qNMR
-
Internal Standard Selection: A certified internal standard is crucial for accurate quantification. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be chemically inert with the analyte, and have a known purity. Maleic anhydride or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. The solvent should not have signals that overlap with the signals of interest. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are often suitable.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) and the pulse angle must be carefully optimized to ensure complete relaxation of all relevant nuclei between scans. A longer D1 (typically 5 times the longest T₁ relaxation time) and a 90° pulse angle are used to ensure accurate integration.
Experimental Protocol: Absolute Purity Determination of Vinylpyrazoles by ¹H qNMR
This protocol is based on established principles of qNMR for pharmaceutical analysis.[10]
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the vinylpyrazole sample and 5-10 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 s (to be determined experimentally based on T₁ values).
-
Acquisition Time (AQ): ≥ 3 s.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform with a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the vinylpyrazole and a signal for the internal standard.
-
Calculate the purity of the vinylpyrazole using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Validation Parameters (as per ICH Q2(R1)): [6][7][8][9]
-
qNMR requires validation for specificity, linearity, accuracy, and precision, similar to chromatographic methods.
-
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of vinylpyrazoles. The data presented here is representative and should be confirmed for each specific analyte and method.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile vinylpyrazoles and their impurities. Ideal for stability-indicating assays. | Requires vinylpyrazoles to be volatile and thermally stable. Excellent for volatile impurities, residual solvents, and isomer separation. | Applicable to any soluble vinylpyrazole. Provides absolute quantification and structural information simultaneously. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% | 99.0% to 101.0% |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% |
| LOD/LOQ | Lower than GC-MS for non-volatile impurities. | Very low for volatile compounds, especially in SIM mode. | Generally higher LOD/LOQ compared to chromatographic methods. |
| Throughput | High | Moderate to High | Moderate |
| Cost per Sample | Moderate | Moderate to High | High (instrumentation cost) |
Logical Framework for Method Selection
The decision to use a particular analytical technique should be driven by the specific analytical challenge at hand. The following diagram provides a logical framework for selecting the most appropriate method for vinylpyrazole characterization.
Caption: Decision tree for selecting the appropriate analytical method for vinylpyrazole characterization.
Conclusion: An Integrated Approach for Unwavering Confidence in Analytical Data
The comprehensive characterization of vinylpyrazoles is a multifaceted endeavor that benefits immensely from a cross-validation approach. While HPLC serves as the robust workhorse for routine purity and stability testing, GC-MS provides invaluable insights into volatile impurities and isomeric composition. qNMR, as a primary method, offers a powerful tool for absolute quantification and structural confirmation, acting as an ultimate arbiter in the analytical workflow.
As a Senior Application Scientist, I advocate for an integrated analytical strategy where these techniques are not used in isolation but as complementary tools. By understanding the fundamental principles and the rationale behind the experimental choices for each method, researchers can design and execute robust validation studies that ensure the highest level of scientific integrity. This guide is intended to be a living document, and I encourage you to adapt and refine these protocols to meet the unique challenges presented by your specific vinylpyrazole compounds. The ultimate goal is to generate analytical data that is not only accurate and precise but also defensible and trustworthy, supporting the development of safe and effective products.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][6][7][8][9]
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ICH. Q2(R2) Validation of analytical procedures. European Medicines Agency; 2022. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][7]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]
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Silva VLM, Silva AMS. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. 2022;27(11):3493. [Link][1]
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MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
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PubMed. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link][2]
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ResearchGate. Structures of 1-vinylpyrazole, 3(5). [Link]
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Diehl BWK, Malz F, Holzgrabe U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(5):813-823. [Link]
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Diehl BWK, Malz F, Holzgrabe U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. 2007;19(6):17-21. [Link]
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Semantic Scholar. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
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IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][5]
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Pauli GF, Jaki BU, Lankin DC. Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. 2021;59(1):7-15. [Link][11]
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Webster GK, Kumar S. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences. 2014;103(12):3735-3743. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Vinyl-1H-pyrazole-4-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of 1-Vinyl-1H-pyrazole-4-carbaldehyde. As a reactive aldehyde and a heterocyclic compound, its handling and disposal require a systematic approach grounded in established safety protocols to protect laboratory personnel and the environment. This document synthesizes data from analogous chemical structures and general regulatory principles to offer a robust procedural framework.
Hazard Identification & Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be reliably inferred from structurally similar pyrazole-carbaldehyde derivatives. The primary hazards are associated with the aldehyde functional group and the pyrazole ring system.
Based on aggregated GHS information for analogous compounds like 1H-pyrazole-4-carbaldehyde, the anticipated hazards include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
-
Skin Sensitization: May cause an allergic skin reaction.[1][6]
The vinyl group introduces the potential for polymerization, which may be initiated by heat, light, or contaminants. Therefore, storage and disposal must account for this additional reactivity.
| Hazard Classification | Anticipated GHS Category | Personal Protective Equipment (PPE) Requirements |
| Acute Toxicity, Oral | Category 4 | Do not eat, drink, or smoke when using this product.[7] |
| Skin Irritation | Category 2 | Wear protective gloves (e.g., Nitrile rubber, inspect prior to use).[8][9] |
| Eye Irritation/Damage | Category 2A / 1 | Wear chemical safety goggles or a face shield.[8][10] |
| Respiratory Irritation | STOT SE Category 3 | Use only outdoors or in a well-ventilated area; avoid breathing dust/fumes.[7] |
Core Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with waste generation and ends with collection by a certified waste management provider. The following workflow diagram illustrates the critical decision points.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably glass, for all waste streams containing this compound. This includes unreacted material, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats).
-
Label Correctly: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The date of first accumulation.
-
-
Segregate from Incompatibles: Store the waste container away from strong acids, bases, and oxidizing agents to prevent unintended reactions.[10]
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[9]
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent spreading. For solid spills, gently cover with an absorbent material to prevent dust generation.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[3][9] Do not use water to clean up the bulk of the material, as its environmental impact is not fully known.[3]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. The container must be kept closed at all times except when adding waste.
-
EHS Collection: Once the container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Ultimate Disposal Method: The standard and required method for disposal is through a licensed hazardous waste disposal company.[3][8][10] The most common final disposal route for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[9]
Scientific Rationale: Deactivation Chemistry (For Informational Purposes Only)
While not recommended as a primary disposal method due to safety and regulatory compliance concerns, understanding the reactivity of the aldehyde group can provide valuable insight. Aldehydes can be chemically transformed into less hazardous functional groups.
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids. This is often not a practical disposal method as the reagents (e.g., strong oxidizers) present their own hazards.
-
Reduction: A common laboratory procedure is the reduction of aldehydes to primary alcohols using reducing agents like sodium borohydride (NaBH₄).[11] The resulting alcohol may be less toxic, but the reaction itself requires careful control (e.g., performed in a fume hood, with temperature monitoring) and the final product must still be evaluated for its hazards before disposal.
This chemical transformation does not negate the requirement for proper hazardous waste disposal. Any reaction mixture must be collected and disposed of through official EHS channels. Attempting to neutralize chemical waste without a validated, peer-reviewed protocol and institutional approval is a serious safety and compliance violation. The U.S. Environmental Protection Agency (EPA) regulates the treatment of hazardous waste, and on-site treatment often requires a specific permit.[12][13]
Regulatory Compliance
Disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA) in the United States.[13] It is the responsibility of the waste generator (the laboratory) to correctly identify, segregate, and store hazardous waste. Regulations such as the EPA's Subpart P specifically prohibit the sewering (i.e., drain disposal) of hazardous waste pharmaceuticals, a principle that is extended to all hazardous chemical waste in a laboratory setting.[14]
References
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- Fisher Scientific. (2025). Safety Data Sheet for Pyrazole.
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- Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde.
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Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- ChemScene. (2025). Safety Data Sheet for 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde.
- CymitQuimica. (2024). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde.
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Wikipedia contributors. (n.d.). Aldehyde. In Wikipedia. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Aldehydes and Ketones. [Video]. YouTube. [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
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Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. In Encyclopædia Britannica. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
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Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-Vinyl-1H-pyrazole-4-carbaldehyde: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 1-Vinyl-1H-pyrazole-4-carbaldehyde demands a safety-first mindset. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in scientific principles. By understanding the why behind each safety measure, we can build a culture of intrinsic safety and ensure the integrity of our work. This document provides essential, immediate safety and logistical information for the confident handling of this compound.
Hazard Analysis: Understanding the Adversary
While specific toxicological data for this compound may be limited, a thorough analysis of analogous pyrazole-carbaldehyde compounds provides a robust framework for assessing its potential hazards. The primary risks are consistently identified across multiple safety data sheets (SDS) for similar structures.[1][2][3][4][5][6]
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Potential Effect | Primary Exposure Route |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][7] | Ingestion may lead to systemic toxic effects. | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[2][3][4] | Redness, inflammation, or rash. | Skin Contact |
| Serious Eye Irritation (Category 2A/2) | Causes significant irritation to the eyes.[2][3][4] | Redness, pain, and potential for temporary vision impairment. | Eye Contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[3][4][5] | Coughing, sneezing, and irritation of the nasal passages and throat. | Inhalation |
| Potential for Skin Sensitization | May cause an allergic skin reaction in susceptible individuals.[4] | Delayed rash or allergic dermatitis upon repeated exposure. | Skin Contact |
This hazard profile dictates that our primary goal is to prevent contact with skin and eyes, and to avoid inhalation of dust or aerosols.[6]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.[8][9] Engineering controls, such as a certified chemical fume hood, are the first line of defense and are mandatory for all operations involving open handling of this compound.[3][7][10]
Table 2: Task-Based PPE Requirements
| Task / Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low-Exposure Activities (e.g., handling sealed containers, transport within the lab) | Tightly fitting safety goggles with side-shields.[8] | Single pair of chemical-resistant nitrile gloves. | Standard laboratory coat. | Not generally required if containers are sealed and intact. |
| Medium-Exposure Activities (e.g., weighing solid, preparing solutions in a fume hood) | Chemical splash goggles.[9] | Chemical-resistant nitrile gloves. Inspect before use.[11] | Laboratory coat with long sleeves. | Required if dust is generated outside of a fume hood. Use a NIOSH-approved respirator with an appropriate particulate filter.[4][11] |
| High-Exposure Activities (e.g., open transfers, potential for aerosol/dust generation, cleaning spills) | Chemical splash goggles and a full-face shield.[12] | Double-gloving with chemical-resistant nitrile gloves is recommended. Cuffs should extend over the lab coat sleeves.[8][12] | Chemical-resistant apron over a lab coat.[12] | A NIOSH-approved respirator is mandatory.[4][9] |
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific exposure risk.
Operational Plan: Step-by-Step Procedures
Adherence to a strict, logical sequence for both preparation and post-experiment procedures is critical to prevent contamination.
A. PPE Donning Sequence (Putting On)
-
Lab Coat/Apron: Don the appropriate body protection first.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of the lab coat.[12]
B. Safe Handling Protocol
-
Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[1][13]
-
Engineering Controls: Conduct all manipulations that may generate dust or vapors within a certified chemical fume hood.[3][7]
-
Housekeeping: Avoid accumulation of dust. Keep the container tightly closed when not in use.[5][14]
-
Avoidance: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling, even if gloves were worn.[2][6]
C. PPE Doffing Sequence (Taking Off)
This sequence is designed to minimize contact with potentially contaminated surfaces.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a proper removal technique to avoid touching the outer surface with bare skin.[11]
-
Face Shield/Apron: Remove any outer layer of protection.
-
Goggles: Remove eye protection from the back.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands immediately and thoroughly with soap and water.[11]
Emergency and Disposal Plan
A. Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][11]
-
Spills: Evacuate the area. Wearing high-level PPE (see Table 2), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3][7] Sweep up and place into a suitable, labeled container for disposal.[13] Do not let the chemical enter drains.[1]
B. Disposal Protocol
-
Chemical Waste: Dispose of unused material and residues in a designated hazardous waste container. The container must be properly labeled and sent to an approved waste disposal plant.[1][15]
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) must be considered contaminated. Dispose of them in a sealed bag or container designated for hazardous chemical waste.[11] Do not dispose of contaminated items in the regular trash.
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[16] Subsequent rinses can be managed according to local regulations.
By integrating these detailed protocols into your daily workflow, you establish a robust safety system that protects you, your colleagues, and the integrity of your research.
References
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Angene Chemical. (2024). Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carbaldehyde. [Link]
-
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
